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  • Product: 3,5-Dipropoxyphenol
  • CAS: 28334-99-8

Core Science & Biosynthesis

Foundational

Technical Guide: Investigating the Antioxidant Properties of Dipropoxyphenols

Executive Summary This technical guide outlines the systematic investigation of dipropoxyphenols —a class of phenolic antioxidants characterized by the presence of two propoxy (-OC₃H₇) side chains. While methoxy-substitu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the systematic investigation of dipropoxyphenols —a class of phenolic antioxidants characterized by the presence of two propoxy (-OC₃H₇) side chains. While methoxy-substituted phenols (e.g., Syringol, BHA) are well-characterized, the propoxy analogs offer a distinct advantage: enhanced lipophilicity (LogP) without the steric bulk of tert-butyl groups. This modification potentially improves membrane intercalation and bioavailability in lipid-rich environments (e.g., LDL particles, neuronal membranes) while retaining the radical-scavenging capability of the phenolic hydroxyl group.

This document details the synthesis strategy, kinetic evaluation, and electrochemical profiling required to validate these compounds as viable therapeutic antioxidants.

Part 1: Molecular Architecture & Rationale

The "Propoxy" Advantage

The efficacy of a phenolic antioxidant is governed by two factors:

  • Bond Dissociation Enthalpy (BDE): The ease of breaking the O-H bond (thermodynamics).

  • Lipophilicity (LogP): The ability to reach the target site (kinetics/transport).

Research into homologous series of alkoxyphenols indicates a "cut-off" effect where increasing alkyl chain length enhances antioxidant protection in emulsions up to a point (typically C3–C4) before activity plateaus due to steric hindrance or aggregation [1]. Dipropoxyphenols (C3 chains) occupy a "sweet spot"—sufficiently lipophilic to anchor in bilayers, yet small enough to allow the phenolic headgroup to access aqueous-interface radicals.

Target Structure: 3,5-Dipropoxyphenol

For this guide, we focus on 3,5-dipropoxyphenol as the model compound.[1] Its meta-substitution pattern allows for a comparative analysis against standard hindered phenols, investigating the inductive effect of alkoxy groups without the immediate steric blocking seen in ortho-substituted analogs.

Part 2: Chemical Synthesis Strategy

To investigate these properties, high-purity material is required. We utilize a controlled Williamson ether synthesis starting from phloroglucinol (1,3,5-benzenetriol). The challenge is statistical control —preventing tri-alkylation (which removes antioxidant activity) while minimizing mono-alkylation.

Synthesis Protocol: Partial Alkylation

Reagents:

  • Phloroglucinol (Anhydrous)

  • 1-Bromopropane

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetone (Dry)

Workflow:

  • Activation: Dissolve phloroglucinol in dry acetone under

    
     atmosphere. Add 2.2 equivalents of anhydrous 
    
    
    
    . Stir for 30 min to deprotonate.
  • Addition: Add 2.0 equivalents of 1-bromopropane dropwise over 1 hour. Crucial: Slow addition favors statistical distribution.

  • Reflux: Heat to 56°C (reflux) for 12 hours.

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: The crude mixture contains mono-, di-, and tri-propoxy derivatives. Separation is achieved via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The 3,5-dipropoxyphenol (intermediate polarity) is isolated from the lipophilic tri-ether and polar mono-ether.

Visualization of Synthesis Logic

SynthesisWorkflow Start Phloroglucinol (1,3,5-Trihydroxybenzene) Reaction Reflux 12h (Statistical Alkylation) Start->Reaction Reagents 2.0 eq. n-Propyl Bromide K2CO3 / Acetone Reagents->Reaction Crude Crude Mixture: Mono-, Di-, Tri-ethers Reaction->Crude Purification Flash Chromatography (Hexane:EtOAc) Crude->Purification Product Target: 3,5-Dipropoxyphenol Purification->Product Yield ~40% Waste By-products: 1,3,5-Tripropoxybenzene (Inactive) Purification->Waste Discard

Caption: Figure 1. Controlled partial alkylation strategy to synthesize 3,5-dipropoxyphenol while retaining the active hydroxyl group.

Part 3: Analytical Profiling & Protocols

Once synthesized, the antioxidant capacity must be validated using a multi-assay approach. Single-point assays (like simple IC50) are insufficient for lipophilic phenols due to slow reaction kinetics [2].

Assay 1: Kinetic DPPH Scavenging

Standard DPPH assays often underestimate lipophilic antioxidants because the reaction in methanol is diffusion-limited for bulky molecules. We employ a kinetic mode assay.

Protocol:

  • Preparation: Prepare a 100 µM stock of DPPH (2,2-diphenyl-1-picrylhydrazyl) in Methanol.

  • Sample: Dissolve dipropoxyphenol in Methanol (range: 10–100 µM).

  • Reaction: Mix 1.0 mL DPPH + 1.0 mL Sample.

  • Measurement: Monitor Absorbance at 517 nm continuously for 60 minutes (not just 30 min).

  • Data Analysis: Plot

    
     vs. Time. Fit the decay curve to a second-order kinetic model to determine the rate constant (
    
    
    
    ).

Why this matters: Dipropoxyphenols may show a "slow but sustained" scavenging profile compared to ascorbic acid, which is critical for long-term lipid protection.

Assay 2: Cyclic Voltammetry (Thermodynamic Potential)

Cyclic Voltammetry (CV) provides the Anodic Peak Potential (


), a direct proxy for the BDE. A lower 

indicates easier electron donation [3].

Protocol:

  • Instrument: Potentiostat with a 3-electrode cell.

  • Working Electrode: Glassy Carbon (polished to mirror finish).

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum Wire.[2]

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Scan Rate: 50, 100, 200 mV/s.

  • Range: 0.0 V to +1.5 V.

Interpretation: Look for the first oxidation peak (


).
  • If

    
    : Very strong antioxidant (prone to auto-oxidation).
    
  • If

    
    : Ideal stable antioxidant (comparable to Vitamin E).
    
  • If

    
    : Weak antioxidant.
    
Data Presentation Standard

Results should be tabulated to allow direct structure-activity relationship (SAR) analysis.

CompoundSubstitutionLogP (Calc)DPPH IC50 (µM)DPPH Kinetic Rate (

)

(V vs Ag/AgCl)
Phenol (Ref) None1.5>1000Slow>1.2
BHT (Ref) 2,6-di-t-butyl5.125.0Fast0.65
3,5-Dipropoxyphenol 3,5-di-O-Pr 2.8 TBD Moderate TBD

Part 4: Mechanism of Action

Dipropoxyphenols scavenge radicals primarily through Hydrogen Atom Transfer (HAT) , though solvent polarity can induce Single Electron Transfer (SET) .

The Mechanism
  • Radical Attack: The lipid peroxyl radical (

    
    ) approaches the phenolic proton.
    
  • H-Transfer: The phenol donates H•, becoming a phenoxyl radical.

  • Stabilization: The propoxy groups at positions 3 and 5 donate electron density via the aromatic ring (resonance), stabilizing the radical and preventing it from propagating the chain.

Pathway Visualization

Mechanism Antioxidant Dipropoxyphenol (ArOH) Transition Transition State [ArO---H---OOR]‡ Antioxidant->Transition HAT Mechanism Radical Peroxyl Radical (ROO•) Radical->Transition HAT Mechanism Products Lipid Hydroperoxide (ROOH) + Phenoxyl Radical (ArO•) Transition->Products Resonance Resonance Stabilization (via Propoxy groups) Products->Resonance Stabilization Termination Non-Radical Products (Quinones/Dimers) Resonance->Termination Radical Coupling

Caption: Figure 2. Hydrogen Atom Transfer (HAT) mechanism.[3] Propoxy substituents provide resonance stabilization to the resulting phenoxyl radical.

Part 5: Biological Context & Future Directions

While chemical assays provide thermodynamic data, biological relevance depends on membrane partitioning.

Recommended Cellular Assay:

  • Cell Line: SH-SY5Y (Neuroblastoma) or HepG2.

  • Stressor: AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to generate peroxyl radicals.

  • Readout: DCFH-DA fluorescence.

  • Hypothesis: Dipropoxyphenols should show superior protection compared to hydrophilic analogs (like gallic acid) in preventing membrane lipid peroxidation due to their ability to intercalate into the phospholipid bilayer [4].

Conclusion: Dipropoxyphenols represent a chemically logical optimization of the phenolic antioxidant scaffold. By balancing the redox potential of the hydroxyl group with the lipophilicity of the propoxy chains, these molecules offer a promising avenue for stabilizing lipid-based drug formulations or treating oxidative stress in fatty tissues.

References

  • Laguerre, M., et al. (2010). Chain length affects antioxidant properties of lipophilized phenols in emulsions.[4] Journal of Agricultural and Food Chemistry.

  • Xie, J., & Schaich, K. M. (2014). Re-evaluation of the 2,2-Diphenyl-1-picrylhydrazyl Free Radical (DPPH) Assay for Antioxidant Activity. Journal of Agricultural and Food Chemistry.

  • Fotouhi, L., et al. (2011). Cyclic Voltammetry Study of the Antioxidant Behavior of Phenolic Compounds. Int. J. Electrochem. Sci.

  • Roleira, F. M., et al. (2010). Lipophilic phenolic antioxidants: Correlation between antioxidant profile, lipophilicity and chemical structure. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

Lipophilic Tuning of Resorcinol Scaffolds: A Technical Guide to 3,5-Dipropoxyphenol Derivatives

Topic: Discovering Novel Derivatives of 3,5-Dipropoxyphenol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary This guide outli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovering Novel Derivatives of 3,5-Dipropoxyphenol Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

This guide outlines the rational design, synthesis, and biological evaluation of novel derivatives based on the 3,5-Dipropoxyphenol (3,5-DPP) scaffold. While methyl and ethyl ethers of resorcinol (e.g., 3,5-dimethoxyphenol) are ubiquitous in medicinal chemistry, the n-propyl variants offer a distinct advantage: enhanced lipophilicity without excessive steric bulk . This modification modulates membrane permeability and metabolic stability, making 3,5-DPP a privileged starting point for discovering potent NF-κB inhibitors, antioxidant stilbenes, and antimicrobial chalcones.

Part 1: The Scaffold & Rational Design

Why 3,5-Dipropoxyphenol?

The 3,5-DPP scaffold (CAS: 28334-99-8) consists of a phenolic core flanked by two propoxy chains.

  • Lipophilic Tuning: The propyl chains increase the LogP compared to methoxy analogs, facilitating blood-brain barrier (BBB) penetration and cellular uptake in lipid-rich environments (e.g., CNS or mycobacterial cell walls).

  • Electronic Effects: The propoxy groups are strong electron-donating groups (EDGs), activating the aromatic ring at the ortho and para positions (relative to the hydroxyl), making the scaffold highly reactive toward electrophilic aromatic substitution.

  • Therapeutic Precedent: 3,5-DPP is a validated intermediate in the synthesis of Cyclopenta[b]benzofurans (Rocaglamide analogs), which are potent inhibitors of the NF-κB signaling pathway [1].

Structural Activity Relationship (SAR) Strategy

We define three "Divergence Zones" for derivatization:

  • Zone A (C-Alkylation/Acylation at C2/C4): For constructing fused ring systems (benzofurans, chromones).

  • Zone B (O-Acylation/Alkylation at C1): Prodrug design or carbamate synthesis for cholinesterase inhibition.

  • Zone C (Side Chain Extension): Formylation followed by condensation to create stilbenes and chalcones.

Part 2: Synthesis of the Core Scaffold

Before derivatization, a robust supply of high-purity 3,5-DPP is required. The following protocol optimizes the partial alkylation of phloroglucinol, minimizing the formation of the fully alkylated byproduct (1,3,5-tripropoxybenzene).

Protocol 1: Controlled Dialkylation of Phloroglucinol

Reagents:

  • Phloroglucinol (anhydrous)

  • 1-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Activation: Dissolve phloroglucinol (1.0 eq) in anhydrous DMF under N₂ atmosphere. Add K₂CO₃ (2.2 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.

  • Addition: Add 1-bromopropane (2.1 eq) dropwise over 1 hour. Crucial: Slow addition prevents the "runaway" alkylation to the tri-ether.

  • Reflux: Heat the mixture to 60°C (if DMF) or reflux (if acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with ice water. Acidify to pH 3 with 1M HCl to protonate the remaining phenol. Extract with Ethyl Acetate (3x).

  • Purification: The crude mixture contains mono-, di-, and tri-propyl ethers. Purify via Silica Gel Column Chromatography.

    • Eluent Gradient: 100% Hexane → 90:10 Hexane:EtOAc.

    • Target Fraction: 3,5-Dipropoxyphenol usually elutes second (after the tri-ether and before the mono-ether).

Yield Expectation: 55–65% Characterization: ¹H NMR (CDCl₃) should show a triplet at ~0.9 ppm (methyl), multiplet at ~1.7 ppm (methylene), triplet at ~3.8 ppm (O-CH₂), and aromatic protons at ~6.0 ppm (triplet) and ~5.9 ppm (doublet).

Part 3: Divergent Synthesis of Novel Derivatives

We will explore two high-value derivative classes: Dipropoxychalcones (Anti-inflammatory) and Benzofurans (NF-κB Inhibitors).

Workflow Visualization

G Fig 1. Divergent Synthesis Pathways for 3,5-Dipropoxyphenol Derivatives Phloro Phloroglucinol DPP 3,5-Dipropoxyphenol (Core Scaffold) Phloro->DPP n-PrBr, K2CO3 (Etherification) Aldehyde Intermediate A: 2-Hydroxy-4,6-dipropoxy- benzaldehyde DPP->Aldehyde POCl3, DMF (Vilsmeier-Haack) Benzofuran Target 2: Benzofuran Derivatives (NF-κB Inhibitors) DPP->Benzofuran α-Bromoacetophenone K2CO3, Acetone (Rap-Stoermer) Chalcone Target 1: Dipropoxy-Chalcones (Antioxidant/Anti-bacterial) Aldehyde->Chalcone Acetophenone deriv. KOH, EtOH (Claisen-Schmidt)

Caption: Synthesis map showing the transformation of the core scaffold into Chalcones (via formylation) and Benzofurans (via cyclization).

Pathway A: Synthesis of Dipropoxy-Chalcones

Chalcones bearing resorcinol substructures are potent antioxidants. The increased lipophilicity of the propoxy chains is hypothesized to improve mitochondrial targeting.

  • Formylation (Vilsmeier-Haack):

    • React 3,5-DPP with POCl₃ in DMF at 0°C → RT.

    • Regioselectivity: The formyl group preferentially installs at the C2 position (ortho to the OH) due to hydrogen bonding stabilization, yielding 2-hydroxy-4,6-dipropoxybenzaldehyde .

  • Claisen-Schmidt Condensation:

    • React the aldehyde with a substituted acetophenone (e.g., 4-nitroacetophenone) in Ethanol with 40% KOH.

    • Stir at RT for 24h. The product precipitates as a yellow/orange solid.

    • Mechanism:[1] Base-catalyzed aldol condensation followed by dehydration.

Pathway B: Synthesis of Benzofuran Derivatives

Based on the Cyclopenta[b]benzofuran patent data [1], benzofuran rings fused to the 3,5-DPP core are critical for inhibiting transcriptional factors like NF-κB.

  • Alkylation/Cyclization (One-Pot):

    • React 3,5-DPP with an α-haloketone (e.g., 2-bromo-1-phenylethanone) and K₂CO₃ in refluxing acetone.

    • Initial Product: O-alkylation at the phenol.[2]

    • Cyclization: Under prolonged reflux or treatment with polyphosphoric acid (PPA), the intermediate undergoes cyclodehydration to form the benzofuran ring.

Part 4: Analytical & Biological Validation

Quantitative Data Summary (Expected)

The following table summarizes the expected physicochemical shifts when moving from Methoxy to Propoxy substituents.

Property3,5-Dimethoxyphenol (Ref)3,5-Dipropoxyphenol (Core)Target: Dipropoxy-Chalcone
LogP (Calc) ~1.6~2.7> 4.5
MW 154.16210.27~350–400
H-Bond Donors 111
Topological PSA 29.5 Ų29.5 Ų~45–60 Ų
Primary Target General AntioxidantScaffold IntermediateNF-κB / Membrane Antioxidant
Biological Assay: NF-κB Inhibition Screening

To validate the therapeutic potential of the derivatives (specifically Pathway B), use a Luciferase Reporter Assay.

  • Cell Line: HEK293T cells stably transfected with an NF-κB-Luciferase reporter plasmid.

  • Induction: Stimulate cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

  • Treatment: Treat cells with varying concentrations (0.1 µM – 50 µM) of the novel 3,5-DPP derivative.

  • Readout: Measure luminescence after 24 hours. A decrease in luminescence compared to the TNF-α control indicates inhibition of NF-κB nuclear translocation.

  • Positive Control: Rocaglamide A or Parthenolide.

Part 5: References

  • Baumann, K., et al. (2011). Cyclopenta[b]benzofuran derivatives and the utilization thereof. US Patent 8,030,347 B2. United States Patent and Trademark Office. Link

  • Seo, K. H., et al. (2008). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. Bioorganic & Medicinal Chemistry Letters, 18(6), 1958-1961. Link

  • PubChem. (n.d.).[3] 3,5-Dipropoxyphenol (Compound Summary).[3][4][5] National Library of Medicine. Link

  • Matrix Fine Chemicals. (n.d.). 3,5-Dipropoxyphenol Product Sheet.[3][5][6]Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dipropoxyphenol as a Strategic Building Block in Organic Synthesis

[1] Introduction: The Lipophilic Resorcinol Scaffold 3,5-Dipropoxyphenol (an analog of phloroglucinol dimethyl ether) represents a critical "desymmetrized" building block for high-value organic synthesis.[1] While its me...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Lipophilic Resorcinol Scaffold

3,5-Dipropoxyphenol (an analog of phloroglucinol dimethyl ether) represents a critical "desymmetrized" building block for high-value organic synthesis.[1] While its methoxy homolog (3,5-dimethoxyphenol) is ubiquitous, the propoxy variant is increasingly selected in Drug Discovery and Material Science for specific physicochemical reasons:

  • Lipophilicity Tuning: The propyl chains significantly increase the LogP compared to methoxy groups, enhancing cell membrane permeability in drug candidates.[1]

  • Solubility Profile: It exhibits superior solubility in non-polar organic solvents (e.g., hexanes, toluene) compared to the more crystalline methyl analogs, facilitating solution-phase processing in material science (e.g., liquid crystals).

  • Steric Shielding: The larger propyl group provides moderate steric protection to the ether linkage, altering the metabolic stability profile against O-dealkylation enzymes (CYP450s).[1]

This guide details the controlled synthesis of 3,5-dipropoxyphenol from phloroglucinol, its purification from statistical byproducts, and its activation for transition-metal catalyzed cross-coupling.

Critical Analysis: The Statistical Challenge

The primary challenge in accessing 3,5-dipropoxyphenol is starting from the symmetric precursor, Phloroglucinol (1,3,5-trihydroxybenzene) . Direct alkylation is governed by statistical probability, resulting in a mixture of:

  • Mono-alkylation (Resorcinol derivative)[1]

  • Di-alkylation (Target: 3,5-Dipropoxyphenol)

  • Tri-alkylation (1,3,5-Tripropoxybenzene)

Expert Insight: To maximize the yield of the di-substituted product, strict stoichiometry control is insufficient. The reaction kinetics must be managed via solvent choice and base strength to favor the second alkylation while retarding the third.

Reaction Pathway Diagram[2]

ReactionPath Fig 1. Stepwise Alkylation Pathway of Phloroglucinol Phloro Phloroglucinol (Starting Material) Mono Mono-propoxy (Intermediate) Phloro->Mono + n-PrBr, K2CO3 Fast Target 3,5-Dipropoxyphenol (TARGET) Mono->Target + n-PrBr Moderate Tri Tri-propoxybenzene (Over-alkylation) Target->Tri + n-PrBr Slow (Steric hindrance)

Figure 1: The stepwise alkylation requires kinetic control to stop at the phenol stage (Green).

Experimental Protocol: Synthesis & Purification

Protocol A: Controlled Williamson Ether Synthesis

Objective: Synthesize 3,5-dipropoxyphenol with minimized tri-alkylation.

Reagents:

  • Phloroglucinol (anhydrous)[1]

  • 1-Bromopropane (n-Propyl bromide)[1]

  • Potassium Carbonate (

    
    , anhydrous, granular)
    
  • DMF (N,N-Dimethylformamide) or Acetone (see Note 1)[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Add Phloroglucinol (10.0 g, 79.3 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (22.0 g, 159 mmol, 2.0 equiv). Crucial: Do not use a large excess of base to prevent rapid tri-alkylation.
    
  • Alkylation: Add 1-Bromopropane (19.5 g, 14.4 mL, 158.6 mmol, 2.0 equiv) dropwise via syringe pump over 1 hour at room temperature.

  • Reaction: Heat the mixture to 60°C for 12 hours. Monitor via TLC (20% Ethyl Acetate in Hexanes).[1]

    • TLC Visualization: Use

      
       stain or UV.[1] The phenol (target) will be less polar than the mono-product but more polar than the tri-product.[1]
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Dilute filtrate with Ethyl Acetate (300 mL) and wash with 1M HCl (2 x 100 mL) to neutralize phenoxides, followed by Brine (3 x 100 mL) to remove DMF.[1]

    • Dry over

      
       and concentrate in vacuo.
      

Note 1 (Solvent Choice): DMF promotes faster reaction (


) but makes workup tedious. Acetone is easier to remove but requires longer reflux times (24-48h) due to lower boiling point.[1]
Protocol B: Purification Strategy (The "Ph-Switch")

Separating the target phenol from the tri-alkylated byproduct is difficult by distillation due to similar boiling points.[1] We use a Chemical Extraction (Acid/Base Switch) method.[1]

  • Dissolution: Dissolve the crude oil (mixture of Mono, Di, and Tri) in Diethyl Ether (

    
    ).
    
  • Base Extraction: Extract the organic layer with 10% NaOH (aq) (3 x 50 mL).

    • Chemistry: The 3,5-dipropoxyphenol (

      
      ) and Mono-product  are deprotonated and move to the aqueous phase.[1]
      
    • Waste: The Tri-propoxybenzene (neutral) remains in the ether layer.[1] Discard the ether layer (or recover for other uses).[1]

  • Acidification: Cool the aqueous extract to 0°C. Slowly acidify with 6M HCl until pH < 2. The phenols will precipitate or oil out.[1]

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Final Polish: The resulting organic layer contains mostly Target (Di) and some Mono.[1] Purify via Flash Column Chromatography (Silica Gel, Gradient 5%

    
     20% EtOAc/Hexanes).
    
    • Target: 3,5-Dipropoxyphenol elutes before the mono-substituted impurity.[1]

Yield Expectation: 45-55% isolated yield (based on Phloroglucinol).[1]

Application: Activation for Cross-Coupling

The free phenol at position 1 is a versatile handle.[1] For medicinal chemistry applications (e.g., biaryl synthesis), it is often converted to a Triflate (OTf) to serve as an electrophile in Suzuki-Miyaura coupling.

Protocol C: Synthesis of 3,5-Dipropoxyphenyl Triflate

Reaction Scheme:


[1]

Procedure:

  • Dissolve 3,5-dipropoxyphenol (1.0 equiv) in anhydrous DCM at 0°C under

    
    .
    
  • Add Pyridine (3.0 equiv).[1]

  • Add Triflic Anhydride (

    
    , 1.2 equiv) dropwise over 20 mins.
    
  • Stir at 0°C for 2 hours.

  • Quench: Add water carefully. Wash with 0.1M HCl (to remove pyridine), then Sat.

    
    .
    
  • Result: The resulting triflate is a highly reactive partner for coupling with boronic acids.[1]

Functionalization Workflow

Workflow Fig 2. Divergent Utility of the 3,5-Dipropoxyphenol Scaffold Start 3,5-Dipropoxyphenol Triflate Aryl Triflate (Ar-OTf) Start->Triflate Tf2O, Pyridine Ether Tri-ether (Dendrimer Core) Start->Ether R-X, Base (Dendron Synthesis) Formyl Vilsmeier-Haack (Salicylaldehyde Analog) Start->Formyl POCl3, DMF (C-C Bond Formation) Suzuki Suzuki Coupling (Biaryl Scaffolds) Triflate->Suzuki Ar-B(OH)2, Pd(0)

Figure 2: The molecule serves as a pivot point for generating biaryls, dendrimers, or functionalized aldehydes.

Physicochemical Data Summary

Property3,5-Dimethoxyphenol (Ref)3,5-Dipropoxyphenol (Target)Impact on Application
Molecular Weight 154.16 g/mol 210.27 g/mol Higher mass for fragment-based design.[1]
LogP (Est.) ~1.6~2.7Significantly increased lipophilicity.
Melting Point 40-43 °C< 25 °C (Oil/Low melt solid)Liquid state aids solubility in polymer matrices.[1]
Solubility MeOH, DCMHexanes, Toluene, DCMCompatible with non-polar synthesis.

References

  • General Phloroglucinol Alkylation

    • Title: "Synthesis of 3,5-dialkoxy-4-hydroxycinnamamides and their antioxidant activities."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Establishes the protocol for selective alkylation of phloroglucinol deriv
    • (General search query for verification)

  • Triflation Protocols

    • Title: "Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols."
    • Source:Wiley Online Library.[1]

    • Relevance: Describes the reactivity of the 3,5-alkoxy scaffold.
  • Dendrimer Applications

    • Title: "Percec-type Dendrons: Synthesis and Applications."[1]

    • Source:Chemical Reviews.
    • Relevance: 3,5-dialkoxy phenols are standard cores for self-assembling dendrimers.[1]

    • [1]

(Note: Specific physical data for the dipropoxy homolog is derived from standard Structure-Property Relationship (SPR) extrapolations from the well-characterized dimethoxy analog CAS 500-99-2).[1]

Sources

Application

Application of 3,5-Dipropoxyphenol in the synthesis of bioactive molecules.

Application Note: Strategic Utilization of 3,5-Dipropoxyphenol in the Synthesis of Lipophilic Bioactive Scaffolds Executive Summary & Strategic Rationale 3,5-Dipropoxyphenol (CAS: 171302-39-9) is a specialized resorcinol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,5-Dipropoxyphenol in the Synthesis of Lipophilic Bioactive Scaffolds

Executive Summary & Strategic Rationale

3,5-Dipropoxyphenol (CAS: 171302-39-9) is a specialized resorcinol derivative (specifically, a phloroglucinol mono-phenol/di-ether) that serves as a critical building block in medicinal chemistry. While its methoxy analog (3,5-dimethoxyphenol) is ubiquitous, the propoxy variant is increasingly favored in drug development for modulating lipophilicity (LogP) and metabolic stability .

Why 3,5-Dipropoxyphenol?

  • Lipophilic Tuning: The propyl chains significantly increase the partition coefficient (LogP) compared to methyl groups, enhancing blood-brain barrier (BBB) permeability and cellular uptake for intracellular targets.

  • Metabolic Resistance: Propoxy ethers are generally more resistant to rapid O-demethylation by hepatic cytochrome P450 enzymes compared to methoxy groups, potentially extending the half-life of the final drug candidate.

  • Structural Mimicry: It serves as a scaffold for synthesizing lipophilic analogs of natural flavonoids (e.g., Apigenin, Chrysin) and stilbenoids (e.g., Resveratrol), which are potent anti-inflammatory and anti-cancer agents.

This guide details the application of 3,5-dipropoxyphenol in synthesizing two high-value bioactive classes: Lipophilic Chalcones and Chromen-4-ones (Flavones) .

Comparative Physicochemical Profile

Before initiating synthesis, researchers must understand the solubility and reactivity shifts caused by the propoxy chains.

Feature3,5-Dimethoxyphenol (Standard)3,5-Dipropoxyphenol (Target)Impact on Protocol
LogP (Predicted) ~1.6~2.7Requires non-polar workup solvents (DCM/EtOAc) rather than ether.
Steric Bulk LowMediumOrtho-lithiation may be slower; Formylation remains efficient.
Solubility Soluble in MeOH, EtOHHigh solubility in Hexane/DCMExcellent for silica chromatography purification.
Reactivity High (Nucleophilic)High (Nucleophilic)The free -OH at C1 is the primary directing group.

Critical Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways starting from 3,5-Dipropoxyphenol.

G Start 3,5-Dipropoxyphenol (Nucleophilic Core) Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3 / DMF 0°C to RT Inter 2-Hydroxy-4,6- dipropoxybenzaldehyde (Key Intermediate) Step1->Inter Yield: ~85-90% PathA Claisen-Schmidt Condensation Inter->PathA + Acetophenone deriv. KOH / EtOH ProdA Lipophilic Chalcones (Anti-tumor / Anti-tubercular) PathA->ProdA 1,3-Diarylprop-2-en-1-one PathB Oxidative Cyclization (I2 / DMSO) ProdA->PathB Cyclization ProdB Dipropoxy-Flavones (Kinase Inhibitors) PathB->ProdB Chromen-4-one Core

Figure 1: Divergent synthesis of bioactive scaffolds from 3,5-Dipropoxyphenol via the critical aldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of the "Gateway" Intermediate

Target: 2-Hydroxy-4,6-dipropoxybenzaldehyde. Mechanism: Vilsmeier-Haack Formylation.[1][2][3][4] Rationale: The free phenol directs the formyl group to the ortho position (C2), which is essential for subsequent ring-closing reactions to form the pyrone ring of flavonoids.

Reagents:

  • 3,5-Dipropoxyphenol (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, dissolve DMF (5.0 eq) in anhydrous DCM. Cool to 0°C using an ice bath.

  • Activation: Dropwise add POCl₃ (1.2 eq) over 15 minutes. The solution will turn slightly yellow, indicating the formation of the Vilsmeier reagent (chloroiminium ion). Stir for 30 mins at 0°C.

  • Addition: Dissolve 3,5-Dipropoxyphenol in minimal DCM and add dropwise to the Vilsmeier reagent.

    • Note: The reaction is exothermic. Maintain temperature < 5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde usually appears as a bright fluorescent spot under UV.

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

    • Expected Yield: 85–92%.

Protocol B: Synthesis of Lipophilic Chalcones (Bioactive Warheads)

Target: 2'-Hydroxy-4',6'-dipropoxychalcone derivatives. Mechanism: Claisen-Schmidt Condensation (Base-catalyzed Aldol Condensation). Application: These chalcones are potent precursors for tubulin polymerization inhibitors (anti-cancer).

Reagents:

  • 2-Hydroxy-4,6-dipropoxybenzaldehyde (from Protocol A) (1.0 eq)

  • Substituted Acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)

  • KOH or NaOH (50% aq. solution)

  • Ethanol (95%)

Step-by-Step Methodology:

  • Dissolution: Dissolve the aldehyde and the acetophenone in Ethanol (5 mL/mmol).

  • Catalysis: Add 50% aqueous KOH (2.0 eq) dropwise. The solution often turns deep red/orange due to the formation of the phenolate/enolate species.

  • Reaction: Stir at RT for 12–24 hours.

    • Optimization Tip: If the reaction is slow (due to steric bulk of propoxy groups), heat to 40°C.

  • Workup: Pour the mixture into ice water and acidify with 1M HCl to pH 3–4. The chalcone will precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from EtOH/Hexane.

    • Validation: ¹H NMR will show two doublets with J = 15–16 Hz (trans-alkene) in the 7.3–8.0 ppm region.

Bioactive Applications & References

Flavonoid Mimetics (Kinase Inhibitors)

The chalcones derived above can be cyclized using Iodine/DMSO or DDQ to form 5,7-dipropoxyflavones . These are structural analogs of Chrysin and Apigenin .

  • Mechanism: The propoxy groups at positions 5 and 7 mimic the A-ring of natural flavonoids but provide superior lipophilicity, enhancing inhibition of kinases like CK2 and CDK9 in solid tumors.

  • Reference Grounding: See synthesis of 5,7-dialkoxyflavones in Journal of Medicinal Chemistry [1].

Antibacterial Resorcinol Lipids

Direct alkylation of the C1-hydroxyl of 3,5-dipropoxyphenol with polar head groups (e.g., choline, amino acids) creates amphiphilic molecules that disrupt bacterial membranes.

  • Mechanism: The "dipropoxy" tail inserts into the lipid bilayer, while the head group interacts with the phosphate surface, causing lysis.

  • Reference Grounding: Analogous to biological activity of alkylresorcinols described in Clinical Microbiology Reviews [2].

Cannabinoid Analogs (The "Varin" Series)

While natural cannabinoids (CBD, THC) often have a pentyl chain, the propyl chain (Varin series: CBDV, THCV) is associated with distinct pharmacology (e.g., appetite suppression, anti-convulsant). 3,5-Dipropoxyphenol serves as a unique ether-linked probe to study the Structure-Activity Relationship (SAR) of the cannabinoid receptor (CB1/CB2) binding pockets.

References

  • Singh, P., et al. (2014). "Synthesis and biological evaluation of 5,7-dialkoxyflavones as potential anticancer agents." European Journal of Medicinal Chemistry. (Cited for general protocol on dialkoxyflavone synthesis).

  • Kozubek, A., & Tyman, J. H. (1999). "Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity." Chemical Reviews. (Cited for bioactivity of resorcinol derivatives).

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[2][3][4] Comprehensive Organic Synthesis. (Authoritative source for the formylation mechanism).

(Note: Specific literature on "3,5-dipropoxyphenol" is sparse; protocols are adapted from the well-established chemistry of 3,5-dimethoxyphenol and phloroglucinol ethers, utilizing the principle of homology.)

Sources

Method

Application Note &amp; Protocols: 3,5-Dipropoxyphenol as a Monomer for Novel Polymer Synthesis

Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3,5-dipropoxyphenol as a monomer in polymerization reactions. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3,5-dipropoxyphenol as a monomer in polymerization reactions. We delve into the rationale behind experimental choices, offering detailed, self-validating protocols for both enzymatic polymerization and subsequent polymer characterization. This document is structured to serve as a practical starting point for the synthesis and analysis of novel poly(3,5-dipropoxyphenol)s, materials with potential applications in fields ranging from specialty coatings to advanced drug delivery systems.

Introduction: The Potential of 3,5-Dipropoxyphenol

Phenolic polymers are a versatile class of materials with wide-ranging applications stemming from their inherent properties, which include excellent thermal stability and high strength.[1] The monomer, 3,5-dipropoxyphenol, presents an intriguing building block for novel polymers. The two propoxy groups at the meta positions are anticipated to impart increased solubility and a lower melting point to the resulting polymer compared to unsubstituted polyphenols, potentially enabling new processing methodologies and applications.[2] The reactive hydroxyl group and the unsubstituted ortho and para positions on the aromatic ring provide sites for polymerization.

Enzymatic polymerization of phenolic compounds has emerged as a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and toxic reagents.[3][4] Enzymes like peroxidases and laccases can catalyze the oxidative coupling of phenols, offering precise control over the polymer structure under mild, aqueous conditions.[4][5][6] This approach is particularly advantageous for creating functional polymers for biomedical applications.[7]

This application note will focus on a detailed protocol for the enzymatic polymerization of 3,5-dipropoxyphenol using horseradish peroxidase (HRP) as a model enzyme. Furthermore, we will provide comprehensive protocols for the essential characterization of the resulting polymer, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Gel Permeation Chromatography (GPC) for molecular weight analysis, and Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for thermal property assessment.

Monomer Properties and Handling

A thorough understanding of the monomer's properties is crucial for successful polymerization.

PropertyValueSource
Molecular Formula C12H18O[8]
Molecular Weight 178.27 g/mol [9]
Appearance White to off-white solid
Melting Point ~38 °C (estimate)
Solubility Slightly soluble in Chloroform and Methanol

Handling and Storage: 3,5-Dipropoxyphenol should be stored in a cool, dry place (2-8°C) away from oxidizing agents. As with many phenolic compounds, it may be an irritant, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[9]

Enzymatic Polymerization of 3,5-Dipropoxyphenol: A Detailed Protocol

This protocol outlines the enzymatic polymerization of 3,5-dipropoxyphenol using horseradish peroxidase (HRP) and hydrogen peroxide (H2O2) as the oxidizing agent. The reaction mechanism involves the HRP-catalyzed formation of phenoxyl free radicals, which then couple to form oligomers and polymers.[5][10]

Rationale for Experimental Choices
  • Enzyme: Horseradish peroxidase is a well-studied and commercially available enzyme known for its efficiency in polymerizing a wide range of phenolic substrates.[5][10]

  • Solvent System: A mixture of a water-miscible organic solvent (e.g., dioxane or a water-miscible alcohol) and water is often used to ensure the solubility of both the hydrophobic monomer and the hydrophilic enzyme.[5]

  • Temperature: Enzymatic reactions are sensitive to temperature. The optimal temperature for HRP activity is typically between 10°C and 40°C. Higher temperatures can lead to enzyme denaturation and reduced polymer yields.[5]

  • pH: The pH of the reaction medium is critical for enzyme activity. HRP generally exhibits optimal activity in a slightly acidic to neutral pH range.

  • Hydrogen Peroxide Addition: Slow, dropwise addition of H2O2 is crucial to prevent enzyme inactivation by high local concentrations of the oxidizing agent.

Experimental Workflow Diagram

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomer_Sol Dissolve 3,5-Dipropoxyphenol in Solvent Mix Combine Monomer and Enzyme Solutions Monomer_Sol->Mix Enzyme_Sol Prepare Aqueous HRP Solution Enzyme_Sol->Mix H2O2_Add Add H2O2 Dropwise Mix->H2O2_Add Stir Stir at Controlled Temperature H2O2_Add->Stir Precipitate Precipitate Polymer in Non-Solvent Stir->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Characterization Characterization Dry->Characterization

Caption: Workflow for the enzymatic polymerization of 3,5-dipropoxyphenol.

Step-by-Step Protocol
  • Monomer Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 3,5-dipropoxyphenol in 25 mL of a 1:1 (v/v) mixture of 1,4-dioxane and phosphate buffer (50 mM, pH 7.0).

  • Enzyme Addition: To the stirred monomer solution, add 5 mg of horseradish peroxidase (HRP). Stir for 5 minutes to ensure complete dissolution.

  • Initiation of Polymerization: Slowly add 1.5 mL of 3% (w/v) hydrogen peroxide solution to the reaction mixture dropwise over a period of 1 hour using a syringe pump.

  • Reaction: Allow the reaction to proceed at room temperature (25°C) with continuous stirring for 24 hours. The formation of a precipitate may be observed as the polymer grows and becomes insoluble.

  • Polymer Isolation: Pour the reaction mixture into 200 mL of methanol (a non-solvent for the polymer) with vigorous stirring to precipitate the polymer.

  • Washing: Collect the precipitate by vacuum filtration. Wash the polymer thoroughly with 50 mL of methanol three times to remove any unreacted monomer and residual enzyme.

  • Drying: Dry the polymer product in a vacuum oven at 40°C overnight to a constant weight.

  • Yield Calculation: Weigh the dried polymer and calculate the percentage yield.

ReagentAmountPurpose
3,5-Dipropoxyphenol1.0 gMonomer
1,4-Dioxane/Phosphate Buffer25 mLSolvent System
Horseradish Peroxidase (HRP)5 mgCatalyst
3% Hydrogen Peroxide1.5 mLOxidizing Agent
Methanol200 mLPrecipitation Agent

Polymer Characterization Protocols

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized poly(3,5-dipropoxyphenol).

Structural Analysis by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of the polymer and confirming the polymerization.[11][12]

Protocol:

  • Prepare a 10 mg/mL solution of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Expected Observations: The disappearance or significant reduction of the phenolic hydroxyl proton signal and the appearance of broad signals in the aromatic region, corresponding to the polymer backbone, are indicative of successful polymerization. The signals corresponding to the propoxy groups should remain intact but may show some broadening.

Molecular Weight Determination by Gel Permeation Chromatography (GPC)

GPC separates polymer molecules based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13][14]

Protocol:

  • Prepare a 1-2 mg/mL solution of the polymer in a suitable mobile phase (e.g., tetrahydrofuran, THF).

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards for calibration to determine the relative molecular weight of the synthesized polymer.

Thermal Properties by DSC and TGA

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, while TGA provides information on its thermal stability and decomposition temperature (Td).[15]

Protocol:

  • DSC:

    • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature at 10°C/min.

    • Perform a second heating scan at 10°C/min to determine the Tg.

  • TGA:

    • Accurately weigh 5-10 mg of the dried polymer into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Expected Results and Interpretation

Successful polymerization of 3,5-dipropoxyphenol should yield a solid, likely amorphous, polymer. The yield will depend on the optimization of reaction conditions. The characterization data will provide a comprehensive understanding of the new material:

  • NMR: Will confirm the formation of C-C and/or C-O linkages between the monomer units.

  • GPC: Will provide the molecular weight distribution, a key parameter influencing the polymer's physical properties.

  • DSC/TGA: Will establish the thermal operating range and stability of the polymer, crucial for any potential applications.

Data_Interpretation Polymer Synthesized Polymer NMR NMR Spectrum Polymer->NMR GPC GPC Chromatogram Polymer->GPC DSC_TGA Thermal Analysis Polymer->DSC_TGA Structure Polymer Structure (Linkages) NMR->Structure Analysis MW Molecular Weight (Mn, Mw, PDI) GPC->MW Analysis Thermal Thermal Properties (Tg, Td) DSC_TGA->Thermal Analysis

Caption: Relationship between characterization techniques and derived polymer properties.

Conclusion

This application note provides a robust and scientifically grounded starting point for the synthesis and characterization of novel polymers from 3,5-dipropoxyphenol. The detailed protocols for enzymatic polymerization and subsequent analysis are designed to be adaptable, allowing researchers to explore the full potential of this promising monomer. The resulting polymers, with their tailored properties, could find applications in diverse fields, from specialty materials to drug delivery, contributing to the advancement of polymer science.

References

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. (2018). Organic Letters. Retrieved February 7, 2026, from [Link]

  • Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Polymerization of phenolic compounds by polyphenol oxidase from bell pepper with increase in their antioxidant capacity. (2015). Taylor & Francis Online. Retrieved February 7, 2026, from [Link]

  • Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • A Synthesis of 3,5-Disubstituted Phenols. (2007). Organic Process Research & Development. Retrieved February 7, 2026, from [Link]

  • Enzymatic Polymerization of Phenolic Compounds Using Laccase and Tyrosinase from Ustilago maydis. (2006). Biomacromolecules. Retrieved February 7, 2026, from [Link]

  • Method of depolymerising phenolic polymers. (2020). Google Patents.
  • Oxidative polymerization of phenols revisited. (2003). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of porous divinylbiphenyl copolymers and their sorptive properties towards phenol and its derivatives. (2000). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Enzyme-Catalyzed Polymerization of Phenols within Polyelectrolyte Microcapsules. (2006). Macromolecules. Retrieved February 7, 2026, from [Link]

  • Phenolic polymers made by aralkylation reactions. (n.d.). Google Patents.
  • Naturally occurring phenolic sources: monomers and polymers. (2014). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Application of NMR Spectroscopy for the Characterization of Dietary Polyphenols. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Applications of plant phenol-based polymers. (2022). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • Discover the power of POLYOX ™ polyethylene oxide polymers for advanced oral drug delivery. (n.d.). IFF Pharma Solutions. Retrieved February 7, 2026, from [Link]

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Enzymatic polymerization. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • 2,5-Diisopropylphenol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Natural Phenol Polymers: Recent Advances in Food and Health Applications. (2020). PMC. Retrieved February 7, 2026, from [Link]

  • Enzymatic polymerization of plant-derived phenols for material-independent and multifunctional coating. (2013). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Advancing quantification methods for polyphenols in brown seaweeds—applying a selective qNMR method compared with the TPC assay. (2022). NIH. Retrieved February 7, 2026, from [Link]

  • Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.
  • Oxidative polymerization of phenols revisited. (n.d.). OUCI. Retrieved February 7, 2026, from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved February 7, 2026, from [Link]

  • Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 3,5-Diisopropylphenol(CAS# 26886-05-5). (n.d.). angenechemical.com. Retrieved February 7, 2026, from [Link]

  • Chemical Properties of Phenol, 3,5-diethyl- (CAS 1197-34-8). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

Sources

Application

Application Note: Comprehensive 1H and 13C NMR Spectroscopic Analysis of 3,5-Dipropoxyphenol

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the complete assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dipropoxyphenol. Leveraging fundamental NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed protocol and in-depth analysis for the complete assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dipropoxyphenol. Leveraging fundamental NMR principles and established methodologies, this document serves as an essential resource for researchers in organic synthesis, natural product chemistry, and drug development. The causality behind experimental choices, from solvent selection to the interpretation of spectral data, is explained to ensure a thorough understanding of the structural elucidation process. The protocols described herein are designed as a self-validating system, integrating one-dimensional NMR data to achieve unambiguous spectral assignments.

Introduction and Theoretical Framework

3,5-Dipropoxyphenol is a symmetrically substituted aromatic compound belonging to the phenol and dialkoxybenzene classes. Its structure presents a unique electronic environment due to the interplay of the electron-donating hydroxyl (-OH) and propoxy (-OCH2CH2CH3) groups. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of such organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms.

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. The exact resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[1] Electronegative atoms and anisotropic effects from unsaturated systems, such as the benzene ring, cause significant variations in chemical shifts, allowing for the differentiation of chemically non-equivalent nuclei within a molecule.[1]

For 3,5-dipropoxyphenol, the molecule possesses a C2v symmetry axis bisecting the C1-C4 bond. This symmetry dictates that certain protons and carbons are chemically equivalent, which simplifies the resulting NMR spectra. A priori analysis predicts the appearance of six distinct signals in the 1H NMR spectrum and six signals in the 13C NMR spectrum. This guide will walk through the process of acquiring and interpreting these spectra to achieve a complete and confident assignment.

Molecular Structure and Symmetry Analysis

A clear understanding of the molecular structure is the first step in predicting and interpreting NMR spectra. The numbering scheme used for the assignments is presented below.

Caption: Numbering scheme for 3,5-dipropoxyphenol.

Symmetry Considerations:

  • Protons (1H):

    • The two propoxy groups are equivalent. Therefore, H7 is equivalent to H10, H8 to H11, and H9 to H12.

    • Protons on the aromatic ring at positions 2 and 6 are equivalent (H2 = H6).

    • This results in six expected proton signals: -OH, H2/H6, H4, H7/H10 (-OCH2-), H8/H11 (-CH2-), and H9/H12 (-CH3).

  • Carbons (13C):

    • Similarly, the carbons of the two propoxy chains are equivalent (C7=C10, C8=C11, C9=C12).

    • The aromatic carbons at positions 2 and 6 are equivalent, as are the carbons at positions 3 and 5.

    • This results in six expected carbon signals: C1, C2/C6, C3/C5, C4, C7/C10, C8/C11, and C9/C12.[2][3]

Experimental Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Protocol: NMR Sample Preparation

Causality: The choice of solvent is critical. For phenols, deuterated chloroform (CDCl3) is a common choice.[4] However, the phenolic -OH proton signal can be broad and its chemical shift concentration-dependent due to hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent alternative as it is an aprotic, hydrogen-bond-accepting solvent that typically yields a sharp, well-defined -OH signal at a downfield position (δ 8-14 ppm).[5] This protocol will use CDCl3 for general characterization and notes the utility of DMSO-d6 for observing the hydroxyl proton.

Materials:

  • 3,5-Dipropoxyphenol (~10-20 mg)

  • Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Tetramethylsilane (TMS) as an internal standard (often included in the solvent)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 15 mg of 3,5-dipropoxyphenol and place it in a clean, dry vial.

  • Add approximately 0.7 mL of CDCl3 (containing 0.03% TMS) to the vial.

  • Gently vortex the sample until the solid is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Protocol: NMR Data Acquisition

Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Lock, Shim) prep3->acq1 acq2 1H NMR Acquisition acq1->acq2 acq3 13C NMR Acquisition acq2->acq3 acq4 Optional: 2D NMR (COSY, HSQC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration (1H) proc2->proc3 proc4 Peak Picking & Assignment proc3->proc4

Caption: General workflow for NMR analysis.

1H NMR Acquisition Parameters (400 MHz):

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: CDCl3

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~4 s

13C{1H} NMR Acquisition Parameters (100 MHz):

  • Pulse Program: zgpg30 (power-gated decoupling)

  • Solvent: CDCl3

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)

  • Number of Scans (NS): 1024 (or more, as 13C is less sensitive)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1 s

Spectral Data and Assignments

The following assignments are based on established chemical shift ranges and the known electronic effects of hydroxyl and alkoxy substituents on a benzene ring.

1H NMR Spectral Analysis

The electron-donating -OH and -OPr groups shield the aromatic protons, causing them to appear at a relatively upfield (lower ppm) position compared to benzene (δ 7.26 ppm).

Table 1: 1H NMR Data and Assignments for 3,5-Dipropoxyphenol (in CDCl3)

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
a ~4.85br s-1H-OH
b ~6.11tJ = 2.2 Hz1HH 4
c ~6.08dJ = 2.2 Hz2HH 2, H 6
d ~3.88tJ = 6.6 Hz4H-O-CH₂ -CH₂-CH₃ (H7, H10)
e ~1.78sextetJ ≈ 7.0 Hz4H-O-CH₂-CH₂ -CH₃ (H8, H11)
f ~1.02tJ = 7.4 Hz6H-O-CH₂-CH₂-CH₃ (H9, H12)

Causality and Interpretation:

  • Phenolic Proton (a): This signal appears as a broad singlet around 4.85 ppm. Its chemical shift is variable and depends on concentration and solvent.[6] A D2O exchange experiment would cause this peak to disappear, confirming its assignment.

  • Aromatic Protons (b, c): The two equivalent protons at H2 and H6 are ortho to one propoxy group and meta to the other and the hydroxyl group. The H4 proton is para to the hydroxyl group and ortho to two propoxy groups. This symmetrical substitution pattern leads to a simplified spectrum. The H4 proton is split by the two equivalent H2/H6 protons into a triplet (t). The H2/H6 protons are each split by the H4 proton into a doublet (d). The small coupling constant (J ≈ 2.2 Hz) is characteristic of a four-bond meta-coupling.

  • Propoxy Protons (d, e, f):

    • The methylene protons adjacent to the oxygen (H7, H10) are the most deshielded of the alkyl chain, appearing as a triplet at ~3.88 ppm due to coupling with the adjacent methylene group (H8, H11).

    • The central methylene protons (H8, H11) appear as a sextet (a triplet of quartets, often appearing as a multiplet) around 1.78 ppm, as they are coupled to both the -OCH2- protons and the terminal -CH3 protons.

    • The terminal methyl protons (H9, H12) are the most shielded, appearing as a triplet at ~1.02 ppm due to coupling with the adjacent methylene group (H8, H11). The integration values (1H:1H:2H:4H:4H:6H, simplified) are consistent with the molecular structure.

13C NMR Spectral Analysis

In broadband-decoupled 13C NMR, each unique carbon environment produces a single line. The chemical shifts are highly indicative of the carbon type.

Table 2: 13C NMR Data and Assignments for 3,5-Dipropoxyphenol (in CDCl3)

Chemical Shift (δ, ppm)AssignmentRationale
~160.5C 3, C 5Aromatic C-O, deshielded by electronegative oxygen.
~157.0C 1Aromatic C-OH, also strongly deshielded.
~95.5C 4Aromatic C-H, shielded by two ortho -OPr groups and one para -OH group.
~94.0C 2, C 6Aromatic C-H, shielded by one ortho -OH, one ortho -OPr, and one para -OPr group.
~70.0-O -CH₂- (C7, C10)Aliphatic carbon bonded to oxygen, significantly downfield.[7]
~22.6-CH₂-C H₂-CH₃ (C8, C11)Standard aliphatic methylene carbon.
~10.5-CH₂-CH₂-C H₃ (C9, C12)Standard aliphatic methyl carbon, most upfield signal.[7]

Causality and Interpretation:

  • Aromatic Carbons: Carbons directly attached to oxygen atoms (C1, C3, C5) are significantly deshielded and appear in the 155-161 ppm region.[7][8] Conversely, the protonated aromatic carbons (C2, C4, C6) are strongly shielded by the powerful electron-donating effects of the three oxygen substituents, shifting them far upfield to the 93-96 ppm range. This dramatic shielding is a hallmark of poly-oxygenated benzene rings.

  • Aliphatic Carbons: The chemical shifts of the propoxy chain follow a predictable pattern. The carbon directly bonded to the electronegative oxygen (C7, C10) is the most deshielded (~70.0 ppm). The terminal methyl carbon (C9, C12) is the most shielded and appears furthest upfield (~10.5 ppm).

Conclusion and Self-Validation

References

  • Fujisawa, S., Kadoma, Y. (1997). 1H and 13C NMR studies of the interaction of eugenol, phenol, and triethyleneglycol dimethacrylate with phospholipid liposomes as a model system for odontoblast membranes. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. (2024). 15.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Kalomoiri, M., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • Leah4sci. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry. YouTube. [Link]

Sources

Method

Interpreting the mass spectrum of 3,5-Dipropoxyphenol.

Abstract This application note provides a definitive guide to the mass spectrometric characterization of 3,5-Dipropoxyphenol (CAS: 85244-23-1) , a critical intermediate in the synthesis of resorcinolic lipids and propyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive guide to the mass spectrometric characterization of 3,5-Dipropoxyphenol (CAS: 85244-23-1) , a critical intermediate in the synthesis of resorcinolic lipids and propyl-chain cannabinoids (e.g., cannabidivarin precursors).[1] Unlike simple alkyl phenols, 3,5-dipropoxyphenol exhibits a distinct fragmentation behavior dominated by McLafferty-like rearrangements characteristic of aryl alkyl ethers.[1] This guide details the fragmentation mechanisms, diagnostic ion identification, and experimental protocols required to validate this compound's identity in drug development workflows.

Introduction & Chemical Context

3,5-Dipropoxyphenol (


, MW 210.27 Da) is a partially alkylated derivative of phloroglucinol (1,3,5-benzenetriol).[1] In medicinal chemistry, it serves as a scaffold for synthesizing lipophilic active pharmaceutical ingredients (APIs).[1]

Accurate interpretation of its mass spectrum requires distinguishing between homolytic cleavage (radical loss) and rearrangement-driven elimination (neutral molecule loss).[1] For propyl ethers, the latter is the dominant pathway, providing a "fingerprint" decay series of


.[1]

Key Chemical Properties:

  • Molecular Weight: 210.27 g/mol

  • Monoisotopic Mass: 210.1256 Da[1]

  • Core Structure: Resorcinol/Phloroglucinol ring with two propyl ether linkages.[1]

Experimental Protocol (GC-MS)

To ensure reproducible fragmentation, the following generic protocol is recommended for high-fidelity Electron Ionization (EI) data.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).[1] Avoid alcohols to prevent transesterification artifacts in the injector.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional): TMS-derivatization (BSTFA + 1% TMCS) is recommended if peak tailing occurs due to the free phenolic hydroxyl group.[1] Note: This guide focuses on the underivatized native spectrum.

Instrument Parameters (Standard EI Source)
ParameterSettingRationale
Ionization Mode Electron Impact (EI)Hard ionization required for structural fingerprinting.[1]
Electron Energy 70 eVStandard energy for library matching (NIST/Wiley).[1]
Source Temp 230 °CPrevents condensation of the phenol; minimizes thermal degradation.
Transfer Line 280 °CEnsures efficient transport of the semi-volatile ether.
Scan Range m/z 35 – 300Covers molecular ion and low-mass aromatic fragments.[1]
Column 5% Phenyl-methylpolysiloxaneGeneral purpose (e.g., DB-5ms, HP-5).[1]
Mass Spectrum Interpretation & Data Analysis

The mass spectrum of 3,5-dipropoxyphenol is defined by a sequential loss of propene (


, 42 Da) .[1] This is a hallmark of aryl propyl ethers, proceeding via a four-membered transition state (hydrogen transfer from the 

-carbon of the propyl chain to the ether oxygen).
Diagnostic Ion Table
m/z (Nominal)Ion IdentityStructure DescriptionMechanismRelative Abundance (Est.)
210

Molecular IonRadical CationModerate (20-40%)
168

3-Hydroxy-5-propoxyphenolLoss of Propene (1st ether cleavage)High (60-80%)
126

PhloroglucinolLoss of 2nd Propene (2nd ether cleavage)Base Peak (100%)
167


Loss of Propyl RadicalLow (<10%)
98

Cyclopentadienone deriv.[1]Loss of CO from PhloroglucinolModerate
69

Diketene-like fragmentRing fragmentationModerate
43

Propyl CationAlkyl chain fragmentHigh
Detailed Mechanistic Analysis

1. The Primary Cascade (The "Rule of 42"): The most distinct feature is the stepwise degradation of the ether chains.

  • Step 1 (

    
    ):  The molecular ion undergoes a Hydrogen Rearrangement. A hydrogen on the 
    
    
    
    -carbon of one propyl chain migrates to the ether oxygen, cleaving the C-O bond and expelling a neutral propene molecule (42 Da).
  • Step 2 (

    
    ):  The remaining propyl group undergoes the exact same rearrangement. The resulting ion at m/z 126 is chemically equivalent to the Phloroglucinol  radical cation.
    

2. The Phloroglucinol Core (


): 
Once the alkyl chains are stripped, the spectrum mimics that of phloroglucinol.
  • CO Elimination: Phenols characteristically lose carbon monoxide (CO, 28 Da).[1]

    
    .[1]
    
  • Resonance Stabilization: The stability of the resorcinol-type core makes m/z 126 the likely base peak (most abundant ion).

3. Isobaric Interferences:

  • Distinction from 3,5-dimethoxy-4-butylphenol: A butyl isomer would lose butyl fragments (

    
    ) or undergo different McLafferty rearrangements (
    
    
    
    ).[1] The double loss of 42 is diagnostic for dipropyl ethers.
Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of 3,5-Dipropoxyphenol.

FragmentationPathway Figure 1: EI-MS Fragmentation Pathway of 3,5-Dipropoxyphenol showing the dominant propene elimination series. M_Ion Molecular Ion (M+) m/z 210 [3,5-Dipropoxyphenol]+. Inter_Ion Intermediate Ion m/z 168 [3-Hydroxy-5-propoxyphenol]+. M_Ion->Inter_Ion - Propene (42 Da) (McLafferty-like H-shift) Propyl_Rad Minor Ion m/z 167 [M - Propyl Radical]+ M_Ion->Propyl_Rad - C3H7• (43 Da) (Homolytic Cleavage) Base_Peak Base Peak m/z 126 [Phloroglucinol]+. Inter_Ion->Base_Peak - Propene (42 Da) (McLafferty-like H-shift) Fragment_CO Ring Contraction m/z 98 [M - 2xPropene - CO]+. Base_Peak->Fragment_CO - CO (28 Da)

[1]

Synthesis & Application Context

Understanding the origin of this molecule aids in impurity profiling.[1]

SynthesisContext Figure 2: Synthetic utility of 3,5-Dipropoxyphenol in cannabinoid drug development. Phloro Phloroglucinol (Starting Material) DPP 3,5-Dipropoxyphenol (Target Intermediate) Phloro->DPP Etherification (Williamson Synthesis) PropylBromide n-Propyl Bromide (Reagent) PropylBromide->DPP Cannabinoid Varin-Series Cannabinoids (e.g., CBDV Precursor) DPP->Cannabinoid Friedel-Crafts Acylation & Cyclization

[1][3]

Validation & Troubleshooting

To ensure "Trustworthiness" in your results, apply these self-validating checks:

  • The 42-42 Gap: If you do not see two sequential losses of 42 Da, the structure is likely not a dipropyl ether.[1] (e.g., A dimethyl ether would lose 15 Da; a dibutyl ether would lose 56 Da).[1]

  • Isotope Ratio: Check the M+1 peak at m/z 211. For

    
    , the intensity should be approximately 13.2% of the molecular ion (1.1% 
    
    
    
    12 carbons). Significant deviation indicates co-elution or incorrect formula.[1]
  • Derivatization Check: If peak shape is poor, derivatize with BSTFA.[1] The molecular ion should shift from 210 to 282 (Mono-TMS derivative).[1] The shift of +72 Da confirms exactly one free hydroxyl group.[1]

References
  • NIST Mass Spectrometry Data Center. Fragmentation of Aryl Ethers. National Institute of Standards and Technology.[1] Available at: [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for "McLafferty Rearrangement in Ethers").[1]

  • PubChem Compound Summary. 3,5-Dipropylphenol (Analogous Alkyl Phenol Data). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Application

Application Note: Functional Group Identification of 3,5-Dipropoxyphenol using FTIR Analysis

Abstract This application note provides a comprehensive guide for the functional group analysis of 3,5-Dipropoxyphenol using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the functional group analysis of 3,5-Dipropoxyphenol using Fourier Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document outlines the fundamental principles of FTIR, details robust sample preparation protocols, and offers an in-depth interpretation of the characteristic infrared absorption bands. The methodologies described herein are designed to ensure data integrity and reproducibility, providing a self-validating framework for the structural elucidation of substituted phenols.

Introduction: The Role of FTIR in Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and non-destructive analytical technique for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrometer produces a unique spectral fingerprint that reveals the vibrational modes of its chemical bonds.[2] For a molecule such as 3,5-Dipropoxyphenol, which possesses a hydroxyl group, ether linkages, and a substituted aromatic ring, FTIR provides a rapid and effective method to confirm its chemical identity and purity. The specific frequencies at which the bonds in 3,5-Dipropoxyphenol vibrate and absorb IR radiation are directly correlated to the bond type and the overall molecular environment, making FTIR an indispensable tool in synthetic chemistry and pharmaceutical analysis.

Foundational Principles of FTIR Spectroscopy

When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds. These vibrations can be categorized as either stretching (a change in inter-atomic distance) or bending (a change in bond angle). The resulting absorption spectrum is a plot of absorbed intensity versus frequency (typically expressed in wavenumbers, cm⁻¹). The spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[2] The functional group region contains absorptions for most of the common functional groups, while the fingerprint region is unique to each molecule and is used for definitive identification by comparison with a reference spectrum.[2]

Experimental Workflow: From Sample to Spectrum

A successful FTIR analysis relies on a systematic workflow, from meticulous sample preparation to accurate spectral interpretation. The choice of sampling technique is contingent on the physical state of the sample.[3] For a solid compound like 3,5-Dipropoxyphenol, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are most common.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Obtain pure 3,5-Dipropoxyphenol sample Method_Choice Select Sampling Method Prep->Method_Choice ATR_Path ATR Method Method_Choice->ATR_Path Solid/Liquid KBr_Path KBr Pellet Method Method_Choice->KBr_Path Solid Powder ATR_Place Place sample on ATR crystal Apply pressure ATR_Path->ATR_Place KBr_Grind Grind sample with KBr KBr_Path->KBr_Grind Background Collect Background Spectrum ATR_Place->Background KBr_Press Press into a transparent pellet KBr_Grind->KBr_Press KBr_Press->Background FTIR_Scan Perform FTIR Scan (e.g., 4000-400 cm⁻¹, 16 scans) Spectrum Obtain Absorbance Spectrum FTIR_Scan->Spectrum Background->FTIR_Scan Peak_ID Identify Peak Positions (cm⁻¹) Spectrum->Peak_ID Assign Assign Peaks to Functional Groups (O-H, C-O, C=C, C-H) Peak_ID->Assign Structure Confirm Molecular Structure Assign->Structure

Caption: Experimental workflow for FTIR analysis of 3,5-Dipropoxyphenol.

Detailed Protocols for Sample Preparation

The quality of the FTIR spectrum is heavily dependent on the sample preparation technique.[3]

Protocol 1: Attenuated Total Reflectance (ATR)

ATR is a popular and rapid technique that requires minimal sample preparation, making it ideal for a wide range of solid and liquid samples.[4]

Rationale: This method relies on the principle of total internal reflection. An infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam creates an evanescent wave that penetrates a small distance into the sample that is in direct contact with the crystal. The detector then measures the attenuated radiation.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous analyses.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to correct for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of powdered 3,5-Dipropoxyphenol onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.[5]

  • Data Acquisition: Collect the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.

  • Post-Analysis Cleaning: Clean the crystal surface thoroughly after the measurement.

Protocol 2: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional transmission technique suitable for solid samples that can be finely ground.

Rationale: The sample is intimately mixed with dry KBr powder, which is transparent to infrared radiation.[6] This mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.

Step-by-Step Methodology:

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of 3,5-Dipropoxyphenol to a fine, consistent powder.[5]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[5] Gently mix with the sample, then grind the mixture thoroughly to ensure a homogenous dispersion.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5]

  • Background Scan: Place an empty sample holder in the FTIR spectrometer and collect a background spectrum.

  • Data Acquisition: Carefully place the KBr pellet into the sample holder and acquire the FTIR spectrum using the same parameters as the background scan.

Spectral Interpretation of 3,5-Dipropoxyphenol

The FTIR spectrum of 3,5-Dipropoxyphenol is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. The following table summarizes the predicted key vibrational modes and their expected wavenumber ranges based on established literature for phenols, aromatic ethers, and substituted benzenes.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Appearance
3550–3200O–H stretchPhenolic HydroxylStrong, broad peak[7][8]
3100–3000C–H stretchAromaticWeak to medium, sharp peaks[9][10]
2965–2850C–H stretchAliphatic (CH₃, CH₂)Strong, sharp peaks[9]
1600–1585 & 1500–1450C=C stretchAromatic RingMedium to strong, sharp peaks[7][9]
~1470 & ~1380C–H bendAliphatic (CH₂, CH₃)Medium intensity peaks
~1250C–O stretchAryl-Alkyl Ether (asymmetric)Strong, sharp peak[11][12]
~1150In-plane O–H bendPhenolic HydroxylMedium intensity peak
~1050C–O stretchAryl-Alkyl Ether (symmetric)Medium to strong peak[11]
810–750 & ~690C–H out-of-plane bendmeta-substituted AromaticStrong peaks[13]

In-Depth Analysis of Key Functional Groups

  • Phenolic O–H Group: A prominent, broad absorption band is expected in the 3550–3200 cm⁻¹ region, characteristic of the O–H stretching vibration in phenols.[7] The broadening is a result of intermolecular hydrogen bonding between the phenol molecules.[8]

  • Propoxy C–H and Aromatic C–H Stretches: The spectrum will clearly distinguish between aliphatic and aromatic C-H bonds. Strong, sharp peaks just below 3000 cm⁻¹ (typically 2965–2850 cm⁻¹) correspond to the symmetric and asymmetric stretching of the C-H bonds in the propyl groups (–CH₂– and –CH₃).[9] Weaker, sharp bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.[10]

  • Aromatic C=C Ring Vibrations: The presence of the benzene ring is confirmed by a pair of sharp absorptions between 1600–1450 cm⁻¹.[7][9] These bands arise from the skeletal C=C stretching vibrations within the aromatic ring.

  • Ether C–O Linkages: The two propoxy groups give rise to characteristic C–O–C stretching bands. Phenyl alkyl ethers typically show two strong absorptions.[11] An asymmetric C–O stretching vibration is expected around 1250 cm⁻¹, and a symmetric stretch should appear near 1050 cm⁻¹.[11][12]

  • Benzene Substitution Pattern: The substitution pattern on the benzene ring can be determined from the out-of-plane C–H bending vibrations in the 900-650 cm⁻¹ region of the fingerprint spectrum. For a 1,3,5-trisubstituted (meta) ring, strong absorption bands are expected between 810–750 cm⁻¹ and around 690 cm⁻¹.[13]

Conclusion

FTIR spectroscopy is a definitive and efficient technique for the structural verification of 3,5-Dipropoxyphenol. Through the systematic application of appropriate sample preparation protocols and a thorough understanding of characteristic group frequencies, one can confidently identify the key functional groups: the phenolic hydroxyl, the aromatic ring, the ether linkages, and the aliphatic side chains. The combination of these spectral features provides a unique fingerprint, confirming the molecular identity of the compound and serving as a reliable method for quality control in research and industrial settings. For unequivocal structure confirmation, it is often beneficial to use FTIR in conjunction with other analytical techniques such as NMR spectroscopy or mass spectrometry.[2]

References

  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available from: [Link]

  • ResearchGate. FTIR spectra (top) and fingerprint cutout (bottom) of the aromatic... Available from: [Link]

  • University of California, Irvine. Fourier Transform Infrared Spectroscopy. Available from: [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Available from: [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Available from: [Link]

  • Frontiers. (2022, March 10). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Available from: [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available from: [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available from: [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Available from: [Link]

  • ResearchGate. FT-IR spectra of neat polyphenols, and polyphenol-derivatives fractions... Available from: [Link]

  • University of California, Los Angeles. Sample preparation for FT-IR. Available from: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol. Available from: [Link]

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available from: [Link]

  • ResearchGate. (2024, December 6). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Available from: [Link]

  • Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. Available from: [Link]

Sources

Method

Application Notes and Protocols for Screening the Biological Activity of 3,5-Dipropoxyphenol Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold 3,5-Dipropoxyphenol and its derivatives represent a fascinating yet underexplored class of resorcinol-based compounds. Resorcinols, characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

3,5-Dipropoxyphenol and its derivatives represent a fascinating yet underexplored class of resorcinol-based compounds. Resorcinols, characterized by a 1,3-dihydroxybenzene core, are renowned for their diverse pharmacological activities, including antiseptic, anti-inflammatory, and skin-lightening properties.[1][2][3] The substitution of the hydroxyl groups with propoxy chains in 3,5-dipropoxyphenol creates a more lipophilic scaffold, potentially enhancing membrane permeability and oral bioavailability—key attributes for successful drug candidates. This modification, along with further derivatization, opens up a vast chemical space for the development of novel therapeutics. Analogs such as 3,5-dimethoxyphenol have already been identified as valuable intermediates in the synthesis of analgesics and anti-inflammatory drugs.[4]

These application notes provide a comprehensive, tiered strategy for the systematic screening of 3,5-dipropoxyphenol derivatives to identify and characterize their biological activities. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind each experimental choice. Our approach emphasizes a logical progression from broad initial screens to more focused mechanistic studies, ensuring an efficient use of resources in the early stages of drug discovery.

Part 1: Foundational Characterization and In Silico Assessment

Before embarking on extensive biological screening, it is imperative to establish the fundamental physicochemical properties of the synthesized derivatives and to leverage computational tools for an early assessment of their drug-like potential.

Physicochemical Profiling: The Groundwork for Reliable Data

Ensuring the quality and suitability of your test compounds is a non-negotiable first step. Poor solubility, instability, or impurities can lead to erroneous and irreproducible results.

Protocol 1: Determination of Aqueous and DMSO Solubility

  • Rationale: Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage and initial dilution in high-throughput screening. However, compound precipitation in either the stock solution or the final aqueous assay medium is a frequent source of artifacts.[5] Assessing solubility early prevents these issues.

  • Methodology:

    • Prepare a high-concentration stock solution of each derivative in 100% DMSO (e.g., 10-20 mM).

    • Visually inspect for any undissolved particulate matter. If the compound is not fully dissolved, sonication may be attempted.

    • For a more quantitative assessment, a nephelometry-based or NMR-based method can be employed to determine the kinetic and thermodynamic solubility in both DMSO and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS).[6][7]

    • Self-Validation: Always include a positive control (a known highly soluble compound) and a negative control (a known poorly soluble compound) to validate the assay performance.

Protocol 2: Compound Stability Assessment

  • Rationale: Unstable compounds can degrade during storage or incubation, leading to a loss of activity or the formation of confounding byproducts.

  • Methodology:

    • Incubate the compound in the primary assay buffer at the highest intended concentration and at 37°C for the longest duration of any planned experiment.

    • At various time points (e.g., 0, 2, 8, 24 hours), analyze the sample by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Data Interpretation: A decrease in the parent compound's peak area over time indicates instability. The goal is typically to have >90% of the parent compound remaining at the end of the incubation period.

In Silico ADMET Profiling: A Glimpse into the Future

Computational tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of your derivatives, helping to flag potential liabilities early.[8][9]

  • Rationale: Early ADMET profiling helps prioritize compounds for more resource-intensive in vitro and in vivo testing. It can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for causing drug-drug interactions.

  • Recommended Tools: Several open-access web servers can provide valuable insights:

    • SwissADME: A user-friendly tool for predicting a wide range of physicochemical properties, pharmacokinetics, and drug-likeness.[10]

    • pkCSM: Predicts various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity.

  • Workflow:

    • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each derivative.

    • Input the SMILES string into the chosen web server.

    • Analyze the output, paying close attention to predictions for properties like gastrointestinal absorption, CYP450 enzyme inhibition, and violations of Lipinski's "Rule of Five."

    • Trustworthiness: It is crucial to use multiple in silico tools for predictions and compare the results to identify the most probable outcomes.[8]

Part 2: A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to identify promising compounds. This strategy begins with broad, high-throughput assays to cast a wide net, followed by more specific and complex assays to characterize the "hits."

G cluster_2 Hit-to-Lead Optimization T1_Cytotox Cytotoxicity Assay (e.g., MTT) T2_Apoptosis Apoptosis Assay (e.g., Caspase-3/7) T1_Cytotox->T2_Apoptosis Potent Hits T1_Antioxidant Antioxidant Assay (e.g., DPPH/ABTS) T2_AntiInflam Anti-inflammatory Assay (e.g., NO Inhibition) T1_Antioxidant->T2_AntiInflam Potent Hits T1_Antimicrobial Antimicrobial Assay (e.g., MIC) Lead_Opt Lead Compound(s) T1_Antimicrobial->Lead_Opt Potent & Selective Hits T2_AntiInflam->Lead_Opt T2_Apoptosis->Lead_Opt T2_Enzyme Specific Enzyme Inhibition Assays T2_Enzyme->Lead_Opt Compound_Library 3,5-Dipropoxyphenol Derivative Library Compound_Library->T1_Cytotox All Compounds Compound_Library->T1_Antioxidant All Compounds Compound_Library->T1_Antimicrobial All Compounds

Caption: Tiered screening workflow for 3,5-dipropoxyphenol derivatives.

Tier 1: Primary High-Throughput Screening

The goal of Tier 1 is to rapidly assess the general biological activity of all derivatives at one or two standard concentrations.

Protocol 3: Cytotoxicity Assessment using MTT Assay

  • Rationale: This is a critical first screen. It determines the concentration range at which the compounds are non-toxic, which is essential for interpreting results from other assays. It also identifies compounds with potential anticancer activity.[11] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11][12]

  • Methodology:

    • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the 3,5-dipropoxyphenol derivatives (e.g., from 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[13]

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.[13]

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Presentation and Interpretation:

DerivativeCell LineIC50 (µM)Selectivity Index (SI)
DPP-01 HeLa15.24.6
HEK29370.1
DPP-02 HeLa>100N/A
HEK293>100
Doxorubicin HeLa0.812.5
HEK29310.0
  • The IC50 (half-maximal inhibitory concentration) is calculated from the dose-response curve. The Selectivity Index (SI = IC50 in non-cancerous cells / IC50 in cancer cells) is a crucial parameter for identifying compounds with cancer-specific cytotoxicity.

Protocol 4: Antioxidant Activity Screening (DPPH & ABTS Assays)

  • Rationale: Phenolic compounds are well-known for their antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid, simple, and widely used methods to screen for radical scavenging activity.[14][15] Both assays involve a color change upon reduction of a stable radical, which can be measured spectrophotometrically.[16]

  • Methodology (DPPH Assay):

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add a small volume of your compound dilutions (in methanol) to the DPPH solution.

    • Incubate in the dark at room temperature for 30 minutes.[17]

    • Measure the decrease in absorbance at approximately 517 nm.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Methodology (ABTS Assay):

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

    • Add your compound dilutions to the ABTS•+ solution and incubate for a short period (e.g., 6 minutes).

    • Measure the decrease in absorbance at 734 nm.[16]

  • Data Interpretation: Results are typically expressed as IC50 (the concentration required to scavenge 50% of the radicals) or as Trolox Equivalents (TEAC). Comparing results from both assays provides a more robust assessment of antioxidant potential.

Protocol 5: Antimicrobial Activity Screening (Broth Microdilution)

  • Rationale: Many natural and synthetic phenolic compounds exhibit antimicrobial properties.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

  • Methodology:

    • Prepare serial twofold dilutions of the test compounds in appropriate growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.[20][21]

    • Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

    • Inoculate each well with the bacterial suspension.[22] Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plates at 37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22]

Tier 2: Secondary Screening and Mechanistic Elucidation

Promising compounds ("hits") identified in Tier 1 are advanced to Tier 2 for more detailed characterization.

Protocol 6: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

  • Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[23] This assay measures the ability of a compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[17]

  • Methodology:

    • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[24] A known iNOS inhibitor like L-NAME should be used as a positive control.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[23][24]

    • Measure the absorbance at 540-570 nm.

  • Causality Check: It is essential to perform a cytotoxicity assay (e.g., MTT) in parallel on the same cells to ensure that the observed reduction in NO is not simply due to cell death.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes DPP_Derivative 3,5-Dipropoxyphenol Derivative DPP_Derivative->NFkB Potential Inhibition Point

Caption: Potential mechanism of NO inhibition by test compounds.

Protocol 7: Apoptosis Induction (Caspase-3/7 Activity Assay)

  • Rationale: For compounds that showed potent and selective cytotoxicity against cancer cells in Tier 1, it is crucial to determine if they induce apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[25] Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive and high-throughput method to measure their activity.[26][27]

  • Methodology:

    • Seed cancer cells in a white-walled 96-well plate.

    • Treat the cells with the test compounds at concentrations around their IC50 values for a specified time (e.g., 6, 12, or 24 hours).

    • Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent lyses the cells and contains a pro-luminescent substrate for caspase-3/7.[27]

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate reader.

  • Data Interpretation: An increase in the luminescent signal relative to the vehicle-treated control indicates activation of caspase-3/7 and induction of apoptosis.

Part 3: Data Interpretation and Hit Prioritization

The culmination of this screening cascade is the selection of promising "hit" compounds for further development. A multi-parameter analysis is essential for making informed decisions.

DerivativeCytotoxicity IC50 (HeLa, µM)Antioxidant IC50 (DPPH, µM)NO Inhibition IC50 (µM)MIC (S. aureus, µg/mL)Lipinski's Ro5 Violations
DPP-01 15.2>10025.6>1280
DPP-07 89.112.58.9640
DPP-15 >100>100>10041

Based on the hypothetical data above:

  • DPP-01 shows moderate, non-selective cytotoxicity and some anti-inflammatory activity. It could be a candidate for anti-inflammatory drug development, but its cytotoxic profile needs careful monitoring.

  • DPP-07 is a strong candidate for an anti-inflammatory agent due to its potent NO inhibition and low cytotoxicity. Its antioxidant activity is an added benefit.

  • DPP-15 is a clear hit for antimicrobial development, with potent activity against S. aureus. The single Lipinski violation should be investigated but may not be a disqualifying factor at this early stage.

References

  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents.
  • In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC. Available at: [Link]

  • 3,5-Dimethoxyphenol | CAS#:500-99-2 | Chemsrc. Available at: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca - E3S Web of Conferences. Available at: [Link]

  • Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides - PubMed. Available at: [Link]

  • Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum - PMC. Available at: [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate. Available at: [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. Available at: [Link]

  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay - ResearchGate. Available at: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - MDPI. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - MDPI. Available at: [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available at: [Link]

  • In vitro and In silico Predictive ADME | Drug Discovery, Chemical Biology and Screening | University of Helsinki. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. Available at: [Link]

  • Synthesis of Resorcinol Derivatives and their Effects on Melanin Production - MDPI. Available at: [Link]

  • Nitric Oxide Modulates Pro- and Anti-inflammatory Cytokines in Lipopolysaccharide-Activated Macrophages - ResearchGate. Available at: [Link]

  • Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... - ResearchGate. Available at: [Link]

  • Muse® Caspase-3/7 Kit. Available at: [Link]

  • SwissADME. Available at: [Link]

  • (PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols - ResearchGate. Available at: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available at: [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed. Available at: [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. Available at: [Link]

  • Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - MDPI. Available at: [Link]

  • Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC - NIH. Available at: [Link]

  • (PDF) A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. Available at: [Link]

  • Resorcinol | C6H6O2 | CID 5054 - PubChem. Available at: [Link]

Sources

Application

Application Note: Formulation and Handling of 3,5-Dipropoxyphenol for Preclinical Research

Executive Summary 3,5-Dipropoxyphenol (CAS: 85244-23-1, related analogs) is a lipophilic phenolic intermediate often utilized in the synthesis of resorcinolic lipids and cannabinoid analogs (e.g., varin series).[1] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dipropoxyphenol (CAS: 85244-23-1, related analogs) is a lipophilic phenolic intermediate often utilized in the synthesis of resorcinolic lipids and cannabinoid analogs (e.g., varin series).[1] Its structural core—a resorcinol scaffold with two propyl ether chains—confers significant hydrophobicity (LogP ~3.6–4.[1]2) and poor aqueous solubility.[1][2]

This guide provides standardized protocols for formulating 3,5-Dipropoxyphenol for biological assays. The primary challenge is preventing precipitation in aqueous media while maintaining solvent biocompatibility.[1] We present two validated workflows: a DMSO-based method for in vitro high-throughput screening and a co-solvent/cyclodextrin system for in vivo administration.[1]

Physicochemical Profile & Handling

Understanding the molecule's physical limitations is the first step to successful formulation.[1]

Table 1: Physicochemical Properties
PropertyValue (Approx.)Implication for Formulation
Molecular Weight 178.27 g/mol Small molecule; rapid diffusion.[1]
LogP (Octanol/Water) ~3.6 – 4.2Highly lipophilic; requires organic co-solvents or lipids.[1]
Aqueous Solubility < 0.1 mg/mLPractically insoluble in PBS/Saline.
pKa ~9.5 (Phenolic OH)Weakly acidic; solubility increases at pH > 10 (not physiological).[1]
Appearance Oil or Low-melting solidMay require gentle warming (37°C) to dispense.[1]
Stability & Storage (Critical)

Phenolic compounds are electron-rich and prone to oxidation, converting to quinones (browning/pinking) upon exposure to air and light.[1]

  • Storage: Store neat compound at -20°C.

  • Protection: Use amber glass vials.

  • Atmosphere: Overlay stock solutions with Argon or Nitrogen gas after every use.[1]

  • Visual Check: Discard if the solution turns pink or brown.

In Vitro Formulation Protocol (Cell Culture)

For cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its high solvency power and miscibility with media.[1]

Reagents
  • Anhydrous DMSO (Cell Culture Grade, >99.9%)[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon/PES for neat DMSO)[1]

Protocol: Preparation of 100 mM Stock
  • Weighing: Accurately weigh 17.8 mg of 3,5-Dipropoxyphenol into a 1.5 mL amber microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex for 30 seconds. If oil droplets persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Filter through a 0.22 µm PTFE filter into a sterile amber vial.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

Workflow Diagram: In Vitro Dilution

Figure 1: Stepwise dilution strategy to prevent "crashing out" in culture media.

InVitroWorkflow Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Final Conc) Solvent: Media or PBS Stock->Inter 1:100 Dilution (Slow addition) Final Well Plate (1x Final Conc) Inter->Final 1:10 Dilution Check Microscopy Check (Precipitation?) Final->Check

Critical Note on Dilution: Do not add the 100% DMSO stock directly to the cell well if the volume is small, as local high concentrations cause immediate precipitation.[1] Prepare a 10x or 100x intermediate in culture media first, vortex immediately, and then apply to cells.[1] Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.[1]

In Vivo Formulation Protocols[1][3][4]

For animal studies (IP, IV, or Oral), DMSO volume must be minimized.[1] We recommend two vehicles depending on the required dose.

Decision Matrix: Vehicle Selection

VehicleSelect Start Select Route & Dose Route Route of Admin? Start->Route Oral Oral (PO) Route->Oral Inj Injection (IP/IV) Route->Inj Oil Lipid Vehicle (Corn Oil or MCT) Oral->Oil Lipophilic HighDose High Dose (>10 mg/kg) Inj->HighDose LowDose Low Dose (<10 mg/kg) Inj->LowDose Complex Cyclodextrin (HP-beta-CD) HighDose->Complex Less Irritation Cosolvent Co-Solvent System (PEG400/DMSO) LowDose->Cosolvent Simple

[1]

Protocol A: Co-Solvent System (IP/IV Compatible)

Best for doses < 10 mg/kg.[1] High PEG concentrations can be viscous.[1]

Vehicle Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1]

  • Dissolve: Dissolve 3,5-Dipropoxyphenol in DMSO (5% of final volume).

  • Surfactant: Add Tween 80 (5% of final volume) and vortex thoroughly.

  • Stabilizer: Add PEG 400 (40% of final volume). Vortex. The solution should be clear.

  • Aqueous Phase: Slowly add warm Saline (0.9% NaCl) (50% of final volume) while vortexing.

    • Troubleshooting: If cloudiness occurs, sonicate at 37°C. If it remains cloudy, the concentration exceeds the solubility limit for this vehicle.[1]

Protocol B: Cyclodextrin Complexation (Recommended)

Best for higher doses and reducing tissue irritation.[1] HP-β-CD forms a "bucket" around the lipophilic phenol.[1]

Vehicle Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water. Filter sterilize.[1]

  • Compound Prep: Dissolve 3,5-Dipropoxyphenol in a minimal volume of ethanol (e.g., 10 mg in 50 µL EtOH).

  • Complexation: Add the ethanolic solution dropwise to the HP-β-CD solution while stirring rapidly on a magnetic plate.

  • Evaporation (Optional but recommended): Stir under a stream of nitrogen for 2 hours to evaporate the ethanol, leaving the drug trapped in the cyclodextrin cage.

  • Final Check: The solution should be clear.

Quality Control & Validation

Before administering to animals, validate the formulation:

  • Visual Inspection: Hold the vial against a black background with a bright light.[1] Any "shimmer" or turbidity indicates micro-precipitation.[1] Do not inject.[1]

  • Dilution Test: Dilute 10 µL of the formulation into 990 µL of PBS (1:100). If it precipitates immediately, the drug may precipitate in the bloodstream (embolism risk).[1]

  • pH Check: Ensure pH is between 6.5 and 7.5. Phenols are acidic; unbuffered solutions may cause pain upon injection.[1] Adjust with 0.1N NaOH or HCl if necessary.[1]

References

  • PubChem. (2023).[1] 3,5-Dipropylphenol Compound Summary (Analog Reference). National Center for Biotechnology Information.[1] Link[1]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][3][4] Pharmaceutical Research, 21(2), 201–230.[1] Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645–666.[1] Link

  • Cheméo. (2023).[1] Chemical Properties of 3,5-Diisopropylphenol (Structural Analog).Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Side reactions to avoid during the synthesis of 3,5-Dipropoxyphenol.

Welcome to our dedicated technical support center for the synthesis of 3,5-Dipropoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3,5-Dipropoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. We understand that achieving high purity and yield requires a nuanced understanding of the reaction landscape. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and mitigate common side reactions.

Troubleshooting Guide: Common Side Reactions

This section directly addresses specific issues you may encounter during your experiments, offering explanations for their cause and actionable protocols for their resolution.

Issue 1: Incomplete Dialkylation and Presence of Mono-Propoxy Byproduct

Question: My reaction consistently yields a significant amount of 3-hydroxy-5-propoxyphenol alongside my target 3,5-Dipropoxyphenol. How can I drive the reaction to completion?

Root Cause Analysis:

The formation of the mono-propoxy byproduct is a common issue stemming from several potential factors:

  • Insufficient Base: The Williamson ether synthesis, a standard route to this compound, requires a base to deprotonate the hydroxyl groups of the starting material, 1,3,5-trihydroxybenzene (phloroglucinol). If the base is not strong enough or used in insufficient molar equivalents, only one of the hydroxyl groups will be deprotonated, leading to incomplete alkylation.[1][2]

  • Steric Hindrance: While less of an issue with a propyl group, significant steric bulk on the alkylating agent can hinder the approach to the second phenoxide.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to ensure both hydroxyl groups are alkylated.

Mitigation Strategy & Protocol:

To favor the formation of the desired 3,5-Dipropoxyphenol, it is crucial to ensure complete deprotonation of the starting phloroglucinol.

Recommended Protocol: Williamson Ether Synthesis of 3,5-Dipropoxyphenol

  • Reagent Preparation:

    • Dissolve 1,3,5-trihydroxybenzene (1 eq.) in a suitable polar aprotic solvent such as DMF or Acetone.

    • Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃, 2.2-2.5 eq.), to the solution. The fine powder form is preferred as it offers a larger surface area.

  • Reaction Setup:

    • Stir the mixture vigorously at room temperature for 30-60 minutes to ensure the formation of the diphenoxide.

    • Slowly add 1-bromopropane or 1-iodopropane (2.2-2.5 eq.) to the reaction mixture. An excess of the alkylating agent can help drive the reaction to completion.

  • Reaction Conditions:

    • Heat the reaction mixture to a moderate temperature (50-70 °C) and monitor the progress by TLC or LC-MS.

    • Maintain the reaction for 4-12 hours, or until the starting material and mono-propoxy intermediate are no longer observed.

  • Work-up and Purification:

    • After cooling to room temperature, filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[3]

Table 1: Key Parameters for Optimizing Dialkylation

ParameterRecommendationRationale
Base K₂CO₃ (Potassium Carbonate)Sufficiently basic to deprotonate phenols, readily available, and easy to handle.
Solvent DMF (Dimethylformamide), AcetonePolar aprotic solvents that solubilize the reactants and facilitate the SN2 reaction.
Temperature 50 - 70 °CProvides sufficient energy for the reaction to proceed without promoting side reactions.
Equivalents 2.2 - 2.5 eq. of base and alkylating agentA slight excess helps to drive the reaction towards the desired dialkylated product.
Issue 2: Formation of C-Alkylated Byproducts

Question: I am observing isomers of my desired product, which I suspect are C-alkylated. Why is this happening and how can I prevent it?

Root Cause Analysis:

The phenoxide ion is an ambident nucleophile, meaning it can react at two positions: the oxygen (O-alkylation) to form the desired ether, and the carbon atoms of the aromatic ring (C-alkylation), particularly at the positions ortho and para to the hydroxyl groups. Phloroglucinol and its derivatives are particularly susceptible to C-alkylation.[4][5]

  • Solvent Effects: Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and favoring C-alkylation.

  • Counter-ion Effects: The nature of the cation associated with the phenoxide can influence the reaction site. Loosely associated cations (like K⁺ in polar aprotic solvents) favor O-alkylation.

  • Hard and Soft Acid-Base (HSAB) Theory: The oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon of the ring is "softer". Hard alkylating agents (like alkyl sulfates) tend to favor O-alkylation.

Mitigation Strategy:

To promote selective O-alkylation, reaction conditions should be chosen to enhance the nucleophilicity of the phenoxide oxygen.

G Phloroglucinol 1,3,5-Trihydroxybenzene (Phloroglucinol) Diphenoxide Diphenoxide Intermediate Phloroglucinol->Diphenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Diphenoxide O_Alkylation O-Alkylation (Desired Pathway) Diphenoxide->O_Alkylation Reaction at Oxygen C_Alkylation C-Alkylation (Side Reaction) Diphenoxide->C_Alkylation Reaction at Carbon PropylHalide 1-Propyl Halide (R-X) PropylHalide->O_Alkylation PropylHalide->C_Alkylation Product 3,5-Dipropoxyphenol O_Alkylation->Product Byproduct C-Alkylated Isomer C_Alkylation->Byproduct

Caption: Reaction pathways in the synthesis of 3,5-Dipropoxyphenol.

Control Measures:

  • Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetone. These solvents do not solvate the phenoxide oxygen as strongly as protic solvents, leaving it more available for nucleophilic attack.

  • Base and Counter-ion: Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The larger, more polarizable cations (K⁺, Cs⁺) are less tightly associated with the phenoxide oxygen, promoting O-alkylation.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydride (NaH) to speed up the reaction?

While NaH is a powerful base and will certainly deprotonate the phenol, its high reactivity can sometimes lead to undesired side reactions, including decomposition of the solvent or starting material, especially at elevated temperatures. For the synthesis of 3,5-Dipropoxyphenol, a milder base like K₂CO₃ generally provides a good balance of reactivity and selectivity.

Q2: What is the role of the phase transfer catalyst (PTC) that is sometimes mentioned in similar preparations?

A phase transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic reaction systems (e.g., a solid base in an organic solvent). The PTC helps to transport the deprotonated phenoxide from the solid phase or an aqueous phase into the organic phase where the alkylating agent is located, thereby accelerating the reaction. In a homogenous system with a soluble base or a finely powdered, well-stirred solid base like K₂CO₃ in DMF, a PTC may not be necessary.

Q3: My final product is colored. How can I decolorize it?

A colored product often indicates the presence of oxidized impurities. Standard purification by column chromatography on silica gel is typically effective.[3] If a slight coloration persists, treatment with activated charcoal followed by filtration can be an effective decolorizing step. Ensure that the charcoal is thoroughly removed by filtration through a pad of celite to avoid contamination of the final product.

G Start Crude Colored Product Dissolve Dissolve in suitable organic solvent Start->Dissolve Charcoal Add Activated Charcoal Dissolve->Charcoal Stir Stir for 15-30 min Charcoal->Stir Filter Filter through Celite pad Stir->Filter Concentrate Concentrate the filtrate Filter->Concentrate End Pure, Decolorized Product Concentrate->End

Caption: Workflow for decolorizing the final product.

References

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500295A - Production process of 3, 5-dichloronitrobenzene.
  • Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Eureka. Retrieved from [Link]

  • Vergara, A. P., Contreras, J. A., & Osorio, M. (2015). Diagram of synthesis protocol of alkylated phloroglucinols by microwave... ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Study.com. (n.d.). 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. Retrieved from [Link]

  • Study.com. (n.d.). How to synthesize Phenyl propyl ether using Williamson's ether synthesis Draw structure for the.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antioxidant activities of 3,5-dialkoxy-4-hydroxycinnamamides. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). C-Methylation of phloroglucinol derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]

  • National Institutes of Health. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4053517A - Method of acylation of phloroglucinol.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Buffer-induced, selective mono-C-alkylation of phloroglucinol: application to the synthesis of an advanced intermediate of catechin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Selectivity in Phloroglucinol Dipropoxylation

Topic: Improving the selectivity of phloroglucinol dipropoxylation. Case ID: PHLO-O-ALK-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Selectivity Cliff Achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the selectivity of phloroglucinol dipropoxylation. Case ID: PHLO-O-ALK-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Selectivity Cliff

Achieving high selectivity for 1,3-dipropoxy-5-hydroxybenzene (the di-alkylated target) starting from phloroglucinol is a classic challenge in symmetry-breaking synthesis. You are fighting statistics: phloroglucinol has three equivalent nucleophilic sites. Once the first propoxy group is installed, the electron-donating effect of the ether oxygen increases the electron density of the ring, theoretically making the remaining phenol groups more nucleophilic than the starting material. This leads to the "runaway reaction" effect where the tri-propoxy impurity forms rapidly.

This guide moves beyond basic stoichiometry to address the kinetic and thermodynamic controls required to stop the reaction at the di-substituted stage.

Module 1: The Core Protocol (The "Golden Path")

Do not use strong bases (NaOH/KOH) or protic solvents (EtOH/Water) if your goal is high O-alkylation selectivity. Strong bases promote C-alkylation side reactions, and protic solvents dampen the nucleophilicity of the phenoxide via hydrogen bonding.

Optimized Reaction Matrix
VariableRecommendationTechnical Rationale
Base Potassium Carbonate (K₂CO₃) Anhydrous, granular. A weaker base is sufficient for phenol deprotonation (pKa ~10) but minimizes the formation of the C-alkylated "ghost" impurities common with phloroglucinol.
Solvent Acetone or DMF Acetone allows for easy workup and moderate temperatures (reflux ~56°C), which offers better kinetic control than high-boiling DMF.
Reagent 1-Bromopropane (n-Propyl Bromide)Preferred over propyl iodide for selectivity. Iodides are too reactive, often leading to immediate over-alkylation.
Stoichiometry 1.0 : 2.1 : 2.5 (Phloroglucinol : Propyl Bromide : Base). The slight excess (2.1 eq) accounts for minor hydrolysis but restricts the statistical probability of tri-alkylation.
Step-by-Step Methodology
  • Dissolution: Dissolve anhydrous phloroglucinol (1.0 eq) in Acetone (0.5 M concentration).

  • Activation: Add anhydrous K₂CO₃ (2.5 eq). Stir at room temperature for 30 minutes. Why? This allows the formation of the surface-active phenoxide species before the electrophile is introduced.

  • Addition: Add 1-bromopropane (2.1 eq) dropwise over 60 minutes.

  • Reflux: Heat to gentle reflux (55-60°C) for 12–18 hours.

  • Monitoring: Check TLC every 2 hours.

    • Stop Condition: When the starting material (Phloroglucinol) is <5% and the Tri-propoxy spot begins to intensify. Do not chase 100% conversion of the Mono-intermediate; you will lose yield to the Tri-impurity.

Module 2: Troubleshooting & Optimization

Issue A: "I am seeing significant C-Alkylation."

Phloroglucinol is an ambident nucleophile. Under certain conditions, the carbon ring attacks the alkyl halide rather than the oxygen.

  • Diagnosis: NMR shows loss of aromatic symmetry or unexpected aliphatic signals attached directly to the ring.

  • The Fix: You are likely using a solvent that is too polar/protic or a base that is too strong.

    • Switch Solvent: Move from Ethanol/Water to Acetone or Acetonitrile .

    • Switch Base: If using NaOH, switch to K₂CO₃ . The potassium cation coordinates with the phenoxide oxygen, shielding it less than Li+ or Na+, but the carbonate anion is not basic enough to deprotonate the ring carbon effectively.

Issue B: "I cannot separate the Di-propoxy target from the Tri-propoxy impurity."

The lipophilicity of the di- and tri-propoxy derivatives is very similar, making silica chromatography painful.

  • The Fix: Exploit the Acidity Difference .

    • The Tri-propoxy product has no acidic protons.

    • The Di-propoxy target has one acidic phenolic proton.

  • Claisen Alkali Wash Protocol:

    • Evaporate reaction solvent.

    • Dissolve crude residue in Diethyl Ether or Ethyl Acetate.

    • Wash 1: Wash with 10% NaOH (aq).

      • Result: The Di-propoxy target (deprotonated) moves into the aqueous layer. The Tri-propoxy impurity (neutral) stays in the organic layer.

    • Separation: Separate layers. Keep the Aqueous layer.

    • Recovery: Acidify the Aqueous layer with HCl to pH 2. The Di-propoxy phenol will precipitate or oil out. Extract back into organic solvent.[1]

Module 3: Visualizing the Pathway

The following diagram maps the kinetic competition. Note the "Selectivity Zone" where the reaction must be quenched.

Phloroglucinol_Alkylation cluster_zone Optimization Zone Phloro Phloroglucinol (Starting Material) Mono Mono-Propoxy (Intermediate) Phloro->Mono k1 1 eq PrBr C_Alk C-Alkylated Byproducts Phloro->C_Alk Strong Base / Protic Solvent Di 1,3-Dipropoxy-5-hydroxybenzene (TARGET) Mono->Di k2 +1 eq PrBr Mono->C_Alk Tri 1,3,5-Tripropoxybenzene (Over-Alkylated Impurity) Di->Tri k3 (Runaway Reaction)

Figure 1: Reaction pathway showing the sequential O-alkylation steps.[2] The critical control point is minimizing k3 (Di → Tri) while maximizing k2.

FAQ: Frequently Asked Questions

Q: Can I use Phase Transfer Catalysis (PTC) to improve yield? A: Yes, but proceed with caution. Adding a PTC (like TBAB - Tetrabutylammonium bromide) increases the solubility of the phenoxide in the organic phase. While this increases the rate of reaction, it often decreases selectivity because the highly reactive "naked" anion is more prone to rapid over-alkylation to the tri-species. Use PTC only if the reaction stalls at the mono-stage.

Q: Why not start with 1,3,5-tripropoxybenzene and selectively de-alkylate? A: This is a valid "Reverse Strategy." If direct alkylation fails, you can synthesize the tri-propoxy derivative (which is easy: force conditions with excess alkyl halide) and then perform a controlled cleavage using BCl₃ (Boron trichloride) or AlCl₃ . However, controlling the cleavage to stop at exactly one removed group is often harder than controlling the forward alkylation.

Q: My product is an oil; how do I crystallize it? A: 1,3-dipropoxy-5-hydroxybenzene often oils out due to trace impurities.

  • Seed Trick: Triturate the oil with cold Hexane or Pentane .

  • Solvent System: Recrystallization from a Water/Ethanol (3:1) mixture is documented for the ethoxy-analog and works well for propoxy derivatives [1].

References

  • Schumacher, I. (1971). Phloroglucinol ethers. U.S. Patent No. 3,592,923. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Establishes the baseline protocol for selective di-alkylation of phloroglucinol using K₂CO₃/Acetone, specifically for the ethyl analog which transl
  • Durand, A., et al. (2018). Comparative analysis of oxidative mechanisms of phloroglucinol... Royal Society of Chemistry Advances.

    • Context: Provides mechanistic insight into the proton-coupled electron transfer and pKa values of phloroglucinol species, explaining the reactivity differences between mono- and di-substituted forms.
  • Wang, Z., & Zu, L. (2019).[3] Organocatalytic enantioselective direct alkylation of phloroglucinol derivatives. Chemical Communications.[3]

    • Context: Discusses the competition between O- and C-alkylation and conditions that favor ring substitution vs ether form

Sources

Troubleshooting

Technical Support Center: Mastering Temperature Control in Exothermic Phloroglucinol Etherification

Welcome to the technical support center for the exothermic etherification of phloroglucinol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the exothermic etherification of phloroglucinol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful but challenging reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, field-tested understanding of the "why" behind each step. We will explore the critical role of temperature control in ensuring reaction safety, maximizing yield, and achieving desired product selectivity.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Thermal Management

This section addresses fundamental questions about the thermal behavior of phloroglucinol etherification and the principles of its control.

Q1: Why is temperature control so critical in the etherification of phloroglucinol?

A1: The etherification of phloroglucinol, particularly Williamson ether synthesis involving a strong base and an alkyl halide, is a highly exothermic process.[1][2] The reaction generates a significant amount of heat, which if not effectively managed, can lead to a dangerous situation known as thermal runaway.[3] This is a vicious cycle where the increasing temperature accelerates the reaction rate, leading to an even faster release of heat.[4] Consequences of thermal runaway can range from decreased product yield and selectivity due to side reactions, to catastrophic equipment failure and release of hazardous materials.[3][5] Precise temperature control is therefore paramount for safety, reproducibility, and achieving the desired substitution pattern (mono-, di-, or tri-ether) on the phloroglucinol core.

Q2: What are the primary factors influencing the exothermicity of the reaction?

A2: Several factors contribute to the heat generated during phloroglucinol etherification:

  • Nature of the Base: Strong bases like sodium hydride or potassium carbonate, used to deprotonate the phenolic hydroxyl groups, react vigorously and contribute significantly to the initial exotherm.

  • Reactivity of the Alkylating Agent: More reactive alkylating agents, such as methyl iodide or benzyl bromide, will lead to a faster and more intense heat release compared to less reactive ones.

  • Concentration of Reactants: Higher concentrations of both phloroglucinol and the alkylating agent will result in a greater heat output per unit of time.

  • Solvent Choice: The solvent's ability to dissipate heat (thermal conductivity and heat capacity) plays a crucial role. Solvents with poor heat transfer properties can exacerbate the risk of localized temperature increases.

  • Rate of Addition: The speed at which the alkylating agent is introduced to the reaction mixture is a critical control parameter. A rapid addition can overwhelm the cooling capacity of the system.[6]

Q3: How does temperature affect the selectivity of phloroglucinol etherification?

A3: Temperature is a key determinant of selectivity in the sequential O-alkylation of phloroglucinol. Generally, lower temperatures favor the formation of mono-etherified products. As the temperature increases, the rate of the second and third etherification steps also increases, leading to a mixture of di- and tri-substituted products. In some cases, very high temperatures can lead to side reactions, such as C-alkylation or decomposition of the starting material or product. For certain synthetic targets, a slightly elevated temperature may be necessary to drive the reaction to completion and achieve the desired unsymmetrical ether product.[7] Careful temperature management is therefore essential for directing the reaction towards the desired product.

Section 2: Troubleshooting Guide - Navigating Common Experimental Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter during your experiments.

Q4: My reaction temperature is spiking uncontrollably. What should I do and how can I prevent this in the future?

A4: An uncontrolled temperature spike indicates a potential thermal runaway, which must be addressed immediately.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the alkylating agent.

  • Enhance Cooling: Increase the cooling to the reactor jacket to its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the excess heat.[8]

Preventative Measures:

  • Controlled Reagent Addition: The most effective preventative measure is to add the alkylating agent slowly and in a controlled manner (dropwise addition).[6] This allows the cooling system to dissipate the heat as it is generated.

  • Pre-cooling: Cool the phloroglucinol and base solution to the desired reaction temperature before starting the addition of the alkylating agent.

  • Adequate Cooling Capacity: Ensure your cooling system (e.g., cryostat, ice bath) is appropriately sized for the scale of your reaction.

  • Reaction Calorimetry: For larger scale reactions, performing a reaction calorimetry study can help to quantify the heat of reaction and determine safe operating parameters.[9]

Q5: I am getting a mixture of mono-, di-, and tri-ethers, but I want to selectively synthesize the mono-ether. How can I improve the selectivity?

A5: Achieving high selectivity for the mono-ether requires careful control over the reaction conditions to favor the first alkylation step while minimizing subsequent reactions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will significantly slow down the second and third etherification steps.[10]

  • Use a Stoichiometric Amount of Alkylating Agent: Employing a slight excess of the alkylating agent can drive the reaction towards multiple substitutions. Use an equimolar amount or even a slight sub-stoichiometric amount of the alkylating agent relative to phloroglucinol.

  • Choice of Base: A milder base may provide better control over the deprotonation and subsequent alkylation.

  • Slower Addition Rate: A very slow, controlled addition of the alkylating agent will help to maintain a low concentration of the reactive species, favoring mono-substitution.

Q6: My reaction is very slow or not proceeding to completion, even after several hours. What could be the cause?

A6: A sluggish reaction can be due to several factors, often related to insufficient activation of the phloroglucinol or a problem with the reagents.

Troubleshooting Steps:

  • Check the Base: Ensure the base is fresh and active. Some bases can degrade over time or upon exposure to moisture.

  • Inadequate Deprotonation: Phloroglucinol's hydroxyl groups need to be deprotonated to become effective nucleophiles.[1] If the base is not strong enough or used in insufficient quantity, the reaction will be slow.

  • Low Temperature: While low temperatures are good for selectivity, they also slow down the reaction rate. You may need to find an optimal temperature that balances selectivity with a reasonable reaction time. A modest increase in temperature may be necessary.[11]

  • Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF or DMSO can often accelerate SN2 reactions.[12]

  • Reagent Purity: Impurities in the phloroglucinol or alkylating agent can inhibit the reaction.

Section 3: Experimental Protocols & Data

This section provides detailed protocols and data to guide your experimental design.

Protocol 1: Controlled Temperature Etherification for Mono-Alkylation

This protocol outlines a general procedure for the selective mono-etherification of phloroglucinol, emphasizing temperature control.

Materials:

  • Phloroglucinol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous Acetone

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-water or cryostat)

Procedure:

  • To a stirred solution of phloroglucinol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.1 equivalents).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Dissolve the alkyl halide (1 equivalent) in a minimal amount of anhydrous acetone and load it into the dropping funnel.

  • Add the alkyl halide solution dropwise to the cooled phloroglucinol mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Temperature Effects on Selectivity
Target ProductRecommended Temperature RangeKey Considerations
Mono-ether -10 °C to 5 °CSlow addition of alkylating agent is crucial.
Di-ether 20 °C to 40 °CCareful monitoring to avoid over-alkylation.
Tri-ether 40 °C to 80 °CMay require a larger excess of alkylating agent and base.[12]

Section 4: Visualizing Workflows and Concepts

Diagram 1: Decision-Making Flowchart for Troubleshooting Temperature Spikes

Temperature_Troubleshooting Troubleshooting Uncontrolled Temperature Increase start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Maximize Cooling to Reactor stop_addition->enhance_cooling dilute Consider Dilution with Pre-chilled Solvent enhance_cooling->dilute assess_stability Is the reaction stabilizing? dilute->assess_stability continue_monitoring Continue Monitoring Under Enhanced Cooling assess_stability->continue_monitoring Yes emergency_quench Initiate Emergency Quench (if necessary and planned) assess_stability->emergency_quench No investigate_cause Investigate Root Cause (Post-stabilization) continue_monitoring->investigate_cause emergency_quench->investigate_cause end Reaction Stabilized investigate_cause->end

Caption: Troubleshooting flowchart for managing a sudden temperature increase.

Diagram 2: Relationship Between Temperature and Product Selectivity

Selectivity_vs_Temperature Impact of Temperature on Phloroglucinol Etherification Selectivity temp_low Low Temperature (-10°C to 5°C) product_mono Mono-ether Favored Product temp_low->product_mono High Selectivity temp_medium Medium Temperature (20°C to 40°C) temp_medium->product_mono product_di Di-ether Increased Formation temp_medium->product_di temp_high High Temperature (40°C to 80°C) product_tri Tri-ether Predominant Product temp_high->product_tri side_reactions Side Reactions / Decomposition Increased Risk temp_high->side_reactions

Caption: Temperature's influence on product distribution in phloroglucinol etherification.

References

  • Chen, Q., Ni, L., Jiang, J. C., Parker, T., Chen, Z. Q., Cheng, Z., Jiang, W., & Wang, Q. S. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of phloroglucinol.
  • Gunanathan, C. (2022). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega.
  • Google Patents. (n.d.). Preparation method of phloroglucinol.
  • Eng-Tips Engineering Forums. (2004). Highly Exothermic Reaction Temperature Control. Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. AIDIC.
  • Emerald Publishing. (2018). Synthesis of novel vinyl ester from biobased phloroglucinol.
  • TheSafetyMaster. (2024). Exothermic Reaction Hazards. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Phloroglucinol Monoaryl Ethers. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Patsnap. (n.d.). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). A new process for the synthesis of phloroglucinol. Retrieved from [Link]

  • National Institutes of Health. (2012). The Complexity of Hydration of Phloroglucinol: A Comprehensive Structural and Thermodynamic Characterization. Journal of Pharmaceutical Sciences.
  • National Institutes of Health. (2009). Rapid Access to Polyprenylated Phloroglucinols via Alkylative Dearomatization-Annulation: Total Synthesis of (±)-Clusianone1. Journal of the American Chemical Society.
  • Lab Autochem. (n.d.). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. Retrieved from [Link]

  • PubMed. (2012). The complexity of hydration of phloroglucinol: a comprehensive structural and thermodynamic characterization. Retrieved from [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Organic & Biomolecular Chemistry.
  • YouTube. (2021). Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough). Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid method of Friedel-Crafts alkylation of phloroglucinol by microwave in dry media and reusable catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Phloroglucinol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). Isothermal Titration Calorimetry Studies of Binding Interactions between Polyethylene Glycol and Ionic Surfactants. Retrieved from [Link]

  • Vietnam Journal of Science and Technology. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]

  • ScienceDirect. (2020). Phloroglucinol compounds of therapeutic interest: Global patent and technology status. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]

  • PubMed. (1993). A calorimetric study of the thermotropic behavior of pure sphingomyelin diastereomers. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023).
  • ResearchGate. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]

  • PubMed. (1975). Effect of Phloroglucinol and Resorcinol on the Clingstone Peach Polyphenol Oxidase-catalyzed Oxidation of 4-Methylcatechol. Retrieved from [Link]

  • PubMed. (2001). An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3,5-Dipropoxyphenol Post-Reaction Workup

Product: 3,5-Dipropoxyphenol (Phloroglucinol Dipropyl Ether) Context: Post-Reaction Processing & Purification Support Tier: Level 3 (Senior Application Scientist) Core Directive & Executive Summary The Challenge: The syn...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3,5-Dipropoxyphenol (Phloroglucinol Dipropyl Ether) Context: Post-Reaction Processing & Purification Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Executive Summary

The Challenge: The synthesis of 3,5-dipropoxyphenol (typically via Williamson ether synthesis from phloroglucinol) is governed by statistical probability. The reaction mixture invariably contains:

  • Target: 3,5-Dipropoxyphenol (Di-ether).

  • Over-alkylated: 1,3,5-Tripropoxyphenol (Neutral Tri-ether).

  • Under-alkylated: 5-Propoxyresorcinol (Mono-ether).

  • Starting Material: Phloroglucinol (highly polar).

  • Oxidation Byproducts: Quinones (pink/brown impurities).

The Solution: Successful isolation relies on exploiting the acidity differential (


) and polarity gradients  of these species. Our support guide focuses on a "Self-Validating" workup where every step confirms the removal of a specific impurity class.
Workup Logic & Decision Tree

The following flowchart illustrates the critical decision points for isolating the target phenol from neutral byproducts and starting materials.

WorkupLogic ReactionMix Crude Reaction Mixture (Acetone/DMF + Salts) Filter Step 1: Filtration (Remove K2CO3/KBr) ReactionMix->Filter Evap Step 2: Solvent Removal (Rotary Evaporator) Filter->Evap Partition Step 3: Liquid-Liquid Extraction (EtOAc vs. Water) Evap->Partition AqLayer1 Aqueous Layer (Contains: Phloroglucinol, Salts) Partition->AqLayer1 Discard OrgLayer1 Organic Layer (Contains: Mono-, Di-, Tri-ethers) Partition->OrgLayer1 BaseWash Step 4: Base Wash Strategy (Critical Decision) OrgLayer1->BaseWash RouteA Route A: Flash Chromatography (Recommended for High Purity) BaseWash->RouteA Standard RouteB Route B: Selective Extraction (Claisen Alkali / pH Control) BaseWash->RouteB Scale >50g Final Target: 3,5-Dipropoxyphenol RouteA->Final RouteB->Final

Figure 1: Logical flow for the isolation of 3,5-dipropoxyphenol, prioritizing the removal of inorganic salts and highly polar starting materials before fine separation.

Troubleshooting Guides (Ticket-Based)
Ticket #101: "I cannot separate the di-propoxy product from the tri-propoxy byproduct."

Diagnosis: This is the most common issue in Williamson ether synthesis. Both the target (di-ether) and the byproduct (tri-ether) are lipophilic and migrate together on TLC if the solvent system is too non-polar.

Technical Resolution: You must exploit the phenolic nature of the target. The tri-ether is neutral; the di-ether is acidic (


).
  • The "Claisen Alkali" Wash (For Scale >10g):

    • Dissolve the crude organic mixture in diethyl ether or toluene.

    • Extract twice with Claisen Alkali (KOH dissolved in aqueous methanol). The methanol helps solubilize the bulky propyl chains, ensuring the phenol moves to the aqueous phase.

    • Result: The Organic Layer now contains the neutral Tri-ether (Discard). The Aqueous Layer contains your Target (Di-ether) as a phenoxide salt.

    • Recovery: Acidify the aqueous layer (HCl) and re-extract with ether to recover the target.

  • Chromatographic Tuning (For Scale <10g):

    • Stationary Phase: Silica Gel (Standard 40-63 µm).

    • Mobile Phase: Do not use pure Hexane/EtOAc. Add 1% Acetic Acid to the eluent. This suppresses the ionization of the phenol, sharpening the band and improving resolution from the neutral tri-ether.

Ticket #102: "The product turns pink/brown immediately after isolation."

Diagnosis: Phenolic oxidation. 3,5-Dipropoxyphenol is electron-rich and susceptible to forming quinones or coupled biphenyls upon exposure to air and light.

Technical Resolution:

  • Degassing: Ensure all workup solvents are degassed (sparged with Argon/Nitrogen) before use.

  • Acidic Workup: Perform the final brine wash with slightly acidic brine (

    
     using minimal HCl). Phenols are more stable in slightly acidic conditions than basic ones.
    
  • Storage: Store the final product under inert gas (Argon) at -20°C. If it is an oil, it may crystallize slowly; if solid, it is more stable.

Ticket #103: "Severe emulsion formed during the first aqueous extraction."

Diagnosis: Phloroglucinol derivatives act as surfactants. The presence of residual acetone (from the reaction) or fine inorganic salts (KBr/KI) stabilizes the emulsion.

Technical Resolution:

  • Solvent Swap: If using Dichloromethane (DCM), switch to Ethyl Acetate or Diethyl Ether . Halogenated solvents often form tighter emulsions with phenolic oligomers.

  • The "Salting Out" Method: Saturate the aqueous phase completely with NaCl. This increases the density difference and ionic strength, forcing the organic components out of the water phase.

  • Filtration: Pass the emulsified mixture through a pad of Celite. This removes fine particulate matter that stabilizes the emulsion interface.

Comparative Data: Component Behavior

Use this table to predict where your compounds are during extraction.

ComponentPolarityAcidity (

)
Organic Layer (Neutral pH)Aqueous Layer (pH 12)Aqueous Layer (pH 1)
1,3,5-Tripropoxyphenol Non-PolarNeutralSoluble Insoluble (Stays in Org)Insoluble
3,5-Dipropoxyphenol (Target) Medium~10 (Weak Acid)Soluble Soluble (as Phenoxide) Insoluble (Precipitates/Oils)
5-Propoxyresorcinol Polar~9.5 (Acidic)SolubleSolubleSoluble (Partial)
Phloroglucinol Very Polar~8.5 (Acidic)Poorly SolubleSolubleSoluble
Standard Operating Procedure (SOP)

Protocol: Isolation of 3,5-Dipropoxyphenol from Alkylation Mixture

Prerequisites:

  • Reaction solvent (Acetone/DMF) has been removed via rotary evaporation.

  • Residue is a slurry of salts and oil.

Step-by-Step:

  • Initial Partitioning:

    • Resuspend the crude residue in Ethyl Acetate (EtOAc) (10 mL per gram of starting material).

    • Add 1M HCl (equal volume). Reasoning: Acidification ensures all phenols are protonated and partition into the organic layer, leaving inorganic salts in the water.

    • Separate layers. Extract the aqueous layer 2x with EtOAc.

  • Removal of Starting Material (Phloroglucinol):

    • Wash the combined organic layers with Water (3x).

    • Validation: Check the aqueous wash by TLC. Phloroglucinol stays at the baseline. Continue washing until the water layer is clear of starting material.

  • Separation of Neutral Byproducts (Optional for High Purity):

    • If Tri-ether is present:[1][2] Extract the organic layer with 10% KOH in MeOH/Water (Claisen Alkali) .

    • The Organic Layer now contains the Tri-ether (Discard).

    • The Aqueous/Methanolic Layer contains the Target.

    • Acidify the Aqueous layer with 6M HCl to pH 1. Extract with EtOAc.

  • Drying and Concentration:

    • Dry the final organic layer over Anhydrous Sodium Sulfate (

      
      ) .[3][4] Note: Do not use Magnesium Sulfate (
      
      
      
      ) if the product is sensitive, as it is slightly Lewis acidic.
    • Filter and concentrate in vacuo.[3][4]

  • Final Purification:

    • Perform Flash Column Chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Order of Elution: Tri-ether (Fast)

      
      Target (Middle) 
      
      
      
      Mono-ether (Slow).
Frequently Asked Questions (FAQs)

Q: Is 3,5-dipropoxyphenol a solid or an oil? A: It is typically a low-melting solid (


) or a viscous oil at room temperature, depending on purity. Highly pure samples tend to crystallize over time in the freezer. Analogous 3,5-diethoxyphenol melts at ~89°C, but the propyl chains disrupt packing, lowering the MP.

Q: Can I distill the product? A: Yes, but it requires high vacuum (<1 mmHg). The boiling point is predicted to be


 at reduced pressure. Distillation is effective for separating the product from non-volatile tars but less effective for separating it from the mono-ether.

Q: What is the best TLC stain? A: Ferric Chloride (


)  or Vanillin stain .
  • FeCl3: Phenols turn purple/blue. Neutral ethers (tri-propoxy) do not stain or stain faintly. This is the best way to distinguish your product from the over-alkylated byproduct.

References
  • General Phenol Workup & Claisen Alkali

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Phenols).[5][1][3][6][7][8][9][10][11]

    • Context: Standard procedures for separating phenols from neutral compounds using acidity differences.
    • URL:

  • Phloroglucinol Alkylation Specifics

    • Source: "Process for the preparation of phloroglucinol ethers.
    • Context: Details the partial alkylation of phloroglucinol and the solubility differences between mono-, di-, and tri-ethers.
    • URL:

  • Chromatographic Separation of Phenolics

    • Source: Stalikas, C. D. "Separation methods for the determination of phenolic compounds in environmental samples.
    • Context: Discusses the use of acidic modifiers in mobile phases to prevent tailing of phenolic compounds.
    • URL:

  • Physical Properties (Analogous Compounds)

    • Source: PubChem Compound Summary for 3,5-Dimethoxyphenol.
    • Context: Used for inferring acidity ( ) and stability profiles of 3,5-dialkoxyphenols.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Steric Steering: A Comparative Guide to 3,5-Dimethoxyphenol vs. 3,5-Dipropoxyphenol

[1] Executive Summary This guide analyzes the divergent reactivity profiles of 3,5-Dimethoxyphenol (DMP) and 3,5-Dipropoxyphenol (DPP) .[1] While electronically similar as electron-rich resorcinol/phloroglucinol derivati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of 3,5-Dimethoxyphenol (DMP) and 3,5-Dipropoxyphenol (DPP) .[1] While electronically similar as electron-rich resorcinol/phloroglucinol derivatives, their utility in drug development is distinguished by a steric-lipophilic trade-off .[1]

  • 3,5-Dimethoxyphenol (DMP): The "High-Throughput" candidate.[1] Low steric bulk allows for rapid, diverse functionalization but often results in poor regioselectivity (C2 vs. C4 competition).[1]

  • 3,5-Dipropoxyphenol (DPP): The "Bioavailability" candidate.[1] The propyl chains significantly increase LogP (membrane permeability) and provide a "steric shield" at the C4 position, driving high regioselectivity for ortho-substitution (C2/C6).[1]

Structural & Physical Basis[2]

The core difference lies in the alkyl tails flanking the C4 position.[1] This alters both the physicochemical landscape (solubility) and the reaction coordinate (steric hindrance).[1]

Table 1: Physicochemical Comparison
Feature3,5-Dimethoxyphenol (DMP)3,5-Dipropoxyphenol (DPP)Implication for Drug Dev
Formula C₈H₁₀O₃C₁₂H₁₈O₃DPP adds lipophilic bulk.[1]
MW 154.16 g/mol 210.27 g/mol DPP increases ligand weight.[1]
Alkyl Tail Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)Critical Differentiator.
LogP (Calc) ~1.6 - 1.9~2.8 - 3.1DPP crosses BBB/membranes easier.[1]
Steric Bulk Low (Rotational cone minimal)High (Rotational cone blocks C4)DPP directs electrophiles to C2.[1]
Solubility MeOH, EtOH, DCM, Et₂OHexanes, Toluene, DCMDPP requires non-polar workups.[1]
Visualizing the Steric Shield (Graphviz)

The following diagram illustrates the "Steric Pincer" effect at the C4 position in DPP compared to DMP.

StericMap cluster_DMP 3,5-Dimethoxyphenol (DMP) cluster_DPP 3,5-Dipropoxyphenol (DPP) DMP_Center Aromatic Ring DMP_C4 C4 Position: ACCESSIBLE (Methyls are small) DMP_Center->DMP_C4 Major Site (Electronic Activation) DMP_C2 C2 Position: ACCESSIBLE DMP_Center->DMP_C2 Minor Site DPP_Center Aromatic Ring DPP_C4 C4 Position: BLOCKED (Propyl Chains Shield) DPP_Center->DPP_C4 Sterically Hindered DPP_C2 C2 Position: PREFERRED DPP_Center->DPP_C2 Major Site (Steric Steering)

Figure 1: Steric Map showing how the propyl chains of DPP block the electronically favorable C4 position, forcing reaction at C2.[1]

Reactivity Profiling: The "Electronic vs. Steric" Battle[1]

Both molecules are activated for Electrophilic Aromatic Substitution (EAS) due to the cooperative donating effects of three oxygen atoms.[1]

The Electronic Setup
  • 1-OH: Strong activator (ortho/para directing).[1]

  • 3,5-OR: Strong activators (ortho/para directing).[1]

  • Result: The C4 position is electronically the "Super Site" because it is para to the OH and ortho to both ether groups.[1]

The Divergence[1]
  • DMP Scenario (Electronic Dominance): The methyl groups are too small to hinder the C4 site effectively.[1] Electrophiles (like Vilsmeier reagent) attack C4 preferentially (or give C2/C4 mixtures), leading to purification challenges.[1]

  • DPP Scenario (Steric Dominance): The propyl chains have conformational freedom to sweep the area around C4.[1] This "Steric Pincer" makes C4 inaccessible to bulky electrophiles.[1] The reaction is steered exclusively to C2 (ortho to OH), yielding cleaner regiochemistry.[1]

Experimental Protocols

Protocol A: Regioselective Formylation (Vilsmeier-Haack)

Objective:[1][2][3] Introduce an aldehyde group.[1][4] This highlights the regioselectivity difference.[1]

Reagents:

  • Substrate (DMP or DPP): 10 mmol[1]

  • POCl₃: 12 mmol[1]

  • DMF: 15 mmol (Slight excess)[1]

  • Solvent: Dichloromethane (DCM) for DMP; 1,2-Dichloroethane (DCE) for DPP (higher temp often needed for sterically hindered substrates).[1]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under N₂, cool DMF (1.2 eq) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir 30 min until a white semi-solid (iminium salt) forms.

  • Addition: Dissolve the phenol (DMP or DPP) in the solvent. Add dropwise to the Vilsmeier reagent at 0°C.[1]

  • The Fork (Temperature):

    • DMP: Warm to RT and stir 2h. (Reacts rapidly).

    • DPP:[1] Heat to 60°C for 4h. (Steric bulk requires thermal energy to overcome the barrier at C2).[1]

  • Hydrolysis: Pour reaction mixture into ice/saturated NaOAc solution. Stir vigorously for 1h to hydrolyze the imine intermediate.

  • Workup:

    • DMP: Extract with EtOAc.[1] Wash with brine.[1] Product is often a mixture of 2-CHO and 4-CHO isomers.[1]

    • DPP:[1] Extract with Hexanes/Et₂O (1:1).[1] The lipophilic dipropoxy product partitions strongly into non-polar layers.[1] Expect high selectivity for the 2-CHO isomer.

Protocol B: Cannabinoid Precursor Synthesis (Condensation)

Objective: Synthesize a resorcinolic lipid (Cannabinoid mimetic).[1] This demonstrates the utility of DPP in modulating receptor binding affinity via chain length.[1]

Context: The "Olivetol" series (pentyl tail) binds CB1/CB2.[1] The "Varin" series (propyl tail) often acts as an antagonist or has altered pharmacokinetics.[1] DPP derivatives mimic the "Varin" series but with ether linkages.[1]

Methodology (Acid-Catalyzed Condensation):

  • Mix: Combine DPP (1 eq) with Geraniol (or Menthadienol) (1.1 eq) in Chloroform.

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reaction: Stir at RT for 1-2 hours. Protect from light (cannabinoids are photosensitive).[1]

  • Quench: Add saturated NaHCO₃.

  • Observation: DPP will react slower than DMP due to the steric bulk near the reacting ortho-position (C2), but the resulting product will be highly lipophilic (High LogP), suitable for blood-brain barrier penetration studies.[1]

Decision Framework (Workflow)

Use this logic gate to select the correct building block for your application.

SelectionLogic Start Start: Define Goal Q1 Requirement: High Solubility in Water/DMSO? Start->Q1 Q2 Requirement: Targeting CB1/CB2 Receptors? Q1->Q2 No (Need Lipophilicity) DMP_Res Select DMP (3,5-Dimethoxyphenol) Q1->DMP_Res Yes Q3 Requirement: Regioselective C2 Substitution? Q2->Q3 No DPP_Res Select DPP (3,5-Dipropoxyphenol) Q2->DPP_Res Yes (Varin Series Mimic) Q3->DMP_Res No (Cost/Speed priority) Q3->DPP_Res Yes (Steric Control)

Figure 2: Decision tree for selecting between DMP and DPP based on solubility, biological target, and synthetic selectivity.

References

  • Synthesis and Reactivity of Phloroglucinol Derivatives

    • Title: Phloroglucinol derivatives as potential anticancer material.[1]

    • Source: ResearchGate / Indo. J. Chem.[1]

    • URL:[Link][1]

  • Vilsmeier-Haack Regioselectivity

    • Title: Regioselective formylation of 1,3,5-triarylpyrazoline... in the presence of phenolic or methoxy group.[1][2]

    • Source: Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link] (General reference for Vilsmeier on activated phenols).[1]

  • Cannabinoid Chain Length Effects

    • Title: Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules.[1][5][6]

    • Source: PubMed / Molecules.[1]

    • URL:[Link]

  • General Physical Properties (LogP/Solubility)

    • Title: 3,5-Dimethoxyphenol Product Data.[1][7][3][6][8][9][10]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[Link][1]

Sources

Comparative

A Comparative Spectroscopic Guide to the Synthesis of 3,5-Dipropoxyphenol

This guide provides a comprehensive spectroscopic analysis of 3,5-dipropoxyphenol and its key precursor, phloroglucinol. It is designed for researchers, scientists, and professionals in drug development and organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic analysis of 3,5-dipropoxyphenol and its key precursor, phloroglucinol. It is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the characteristic spectral changes observed during the conversion of a polyhydric phenol to its dialkoxy derivative, offering insights into reaction monitoring and product characterization.

Introduction

3,5-Dipropoxyphenol is a member of the dialkoxyphenol family, a class of compounds with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. The introduction of alkoxy groups can significantly alter the electronic and lipophilic properties of the parent phenol, influencing its biological activity and chemical reactivity.

The most common and efficient method for the synthesis of 3,5-dipropoxyphenol is the Williamson ether synthesis. This reaction involves the deprotonation of a dihydric phenol, such as phloroglucinol, to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a propyl halide. This SN2 reaction is a cornerstone of ether synthesis in organic chemistry[1].

This guide will focus on the spectroscopic comparison of the starting material, phloroglucinol, with the final product, 3,5-dipropoxyphenol. By examining the changes in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can gain a clear understanding of the chemical transformation and establish a reliable methodology for reaction monitoring and product confirmation.

Synthetic Workflow

The synthesis of 3,5-dipropoxyphenol from phloroglucinol via the Williamson ether synthesis can be represented by the following workflow:

SynthesisWorkflow Phloroglucinol Phloroglucinol Reaction Williamson Ether Synthesis Phloroglucinol->Reaction PropylHalide Propyl Halide (e.g., 1-bromopropane) PropylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product 3,5-Dipropoxyphenol Reaction->Product

Figure 1: Synthetic pathway for 3,5-Dipropoxyphenol.

Experimental Protocols

Synthesis of 3,5-Dipropoxyphenol

This protocol outlines a standard Williamson ether synthesis for the preparation of 3,5-dipropoxyphenol from phloroglucinol.

Materials:

  • Phloroglucinol

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of phloroglucinol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1-bromopropane (2.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 3,5-dipropoxyphenol.

Spectroscopic Data Comparison

¹H NMR Data
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
Phloroglucinol ~9.2br s3HAr-OH
~6.0s3HAr-H
3,5-Dipropoxyphenol ~6.1t, J = 2.2 Hz1HH-4
~6.0d, J = 2.2 Hz2HH-2, H-6
~4.8s1HAr-OH
~3.8t, J = 6.6 Hz4H-OCH₂-
~1.8sextet, J = 7.1 Hz4H-CH₂-CH₃
~1.0t, J = 7.4 Hz6H-CH₃

Analysis of ¹H NMR Spectra:

The most significant change in the ¹H NMR spectrum upon conversion of phloroglucinol to 3,5-dipropoxyphenol is the appearance of signals corresponding to the propyl groups. The triplet at ~3.8 ppm is characteristic of the methylene group directly attached to the oxygen atom (-OCH₂-). The sextet at ~1.8 ppm and the triplet at ~1.0 ppm are due to the other methylene and the terminal methyl groups of the propyl chain, respectively.

The aromatic region also shows a distinct change. In phloroglucinol, the three equivalent aromatic protons appear as a singlet. In 3,5-dipropoxyphenol, the symmetry is lowered, resulting in two distinct signals for the aromatic protons: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2 and 6-positions. The broad singlet for the phenolic protons in phloroglucinol is replaced by a sharper singlet for the single remaining phenolic proton in the product.

¹³C NMR Data
CompoundChemical Shift (ppm)Assignment
Phloroglucinol ~159C-OH
~95C-H
3,5-Dipropoxyphenol ~161C-OPr
~159C-OH
~95C-4
~93C-2, C-6
~70-OCH₂-
~23-CH₂-CH₃
~10-CH₃

Analysis of ¹³C NMR Spectra:

The ¹³C NMR spectrum of 3,5-dipropoxyphenol shows additional signals in the aliphatic region corresponding to the propyl groups. The signal at ~70 ppm is characteristic of the carbon atom directly bonded to the oxygen. The other two signals at ~23 ppm and ~10 ppm are assigned to the remaining two carbons of the propyl chain.

In the aromatic region, the single peak for the aromatic carbons in the highly symmetric phloroglucinol is replaced by multiple signals in 3,5-dipropoxyphenol due to the reduced symmetry. The carbons attached to the propoxy groups will be shifted slightly downfield compared to the carbon attached to the hydroxyl group.

Infrared (IR) Spectroscopy Data
CompoundWavenumber (cm⁻¹)Assignment
Phloroglucinol 3200-3500 (broad)O-H stretch
~1600, 1470C=C aromatic stretch
~1200C-O stretch
3,5-Dipropoxyphenol 3200-3500 (broad)O-H stretch (less intense)
2850-3000C-H aliphatic stretch
~1600, 1470C=C aromatic stretch
~1200C-O aromatic stretch
~1100C-O aliphatic stretch

Analysis of IR Spectra:

The IR spectrum provides clear evidence of the Williamson ether synthesis. The broad O-H stretching band present in phloroglucinol will still be present in 3,5-dipropoxyphenol but will be less intense due to the reduction in the number of hydroxyl groups. The most notable new feature in the spectrum of the product is the appearance of C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of the aliphatic propyl groups. Additionally, a new C-O stretching band for the aliphatic ether linkage will appear around 1100 cm⁻¹.

Mass Spectrometry (MS) Data
Compoundm/zAssignment
Phloroglucinol 126[M]⁺
3,5-Dipropoxyphenol 210[M]⁺
168[M - C₃H₆]⁺
126[M - 2(C₃H₆)]⁺

Analysis of Mass Spectra:

The mass spectrum provides a definitive confirmation of the product's molecular weight. The molecular ion peak for 3,5-dipropoxyp

Sources

Validation

Technical Benchmark: 3,5-Dipropoxyphenol-Derived Amphiphilic Polymers for Hydrophobic Drug Encapsulation

Content Type: Technical Comparison Guide Audience: Drug Formulation Scientists, Polymer Chemists, and R&D Directors Focus: Comparative performance of Poly(3,5-dipropoxybenzyl ether) (PDP-BE) architectures vs. PLGA and PE...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Formulation Scientists, Polymer Chemists, and R&D Directors Focus: Comparative performance of Poly(3,5-dipropoxybenzyl ether) (PDP-BE) architectures vs. PLGA and PEG-PCL standards.

Executive Summary: The "Goldilocks" Hydrophobe

In the landscape of drug delivery vehicles, 3,5-Dipropoxyphenol-based polymers (specifically Poly(3,5-dipropoxybenzyl ether) derivatives) represent a distinct class of hydrophobic scaffolds. Unlike the hydrolytically unstable polyesters (PLGA, PLA) or the highly crystalline aliphatic polymers (PCL), the 3,5-dipropoxy motif offers a unique combination of aromatic stability , amorphous morphology , and


-

stacking capability
.

This guide benchmarks these polymers against industry standards, demonstrating their superior performance in encapsulating difficult-to-solubilize aromatic drugs (e.g., Paclitaxel, Doxorubicin) while maintaining shelf stability.

Comparative Benchmark Analysis

Material Properties & Stability

The core advantage of the 3,5-dipropoxy backbone is the ether linkage . While PLGA relies on ester bonds that are prone to autocatalytic acidic hydrolysis, the benzyl ether backbone is stable across a wide pH range (4–10), preventing premature degradation during storage.

Feature3,5-Dipropoxy Polymer (PDP-BE) PLGA (50:50) PEG-PCL Block Copolymer
Backbone Chemistry Poly(benzyl ether) (Ether linkage)Polyester (Ester linkage)Polyester (Ester linkage)
Hydrolytic Stability High (Stable in aqueous media)Low (Bulk erosion, acidic byproducts)Moderate (Surface erosion)
Crystallinity Amorphous (Propyl chains disrupt packing)Amorphous to Semi-crystallineSemi-crystalline (Can cause drug expulsion)
Drug Interaction Hydrophobic +

-

Stacking
Hydrophobic onlyHydrophobic only
Degradation Mechanism Non-biodegradable (Renal clearance <40kDa)Hydrolysis (Lactic/Glycolic acid)Hydrolysis
Drug Loading Efficiency (Hydrophobic Aromatics)

The 3,5-dipropoxy group provides a "liquid-like" hydrophobic core due to the flexibility of the propyl chains, while the benzene ring allows for


-

interactions with aromatic drugs.
  • Case Study: Encapsulation of Paclitaxel (PTX).

  • Observation: PDP-BE micelles typically achieve 15-20% w/w loading capacity, compared to 5-10% for PLGA, due to the suppression of drug crystallization within the core.

Release Kinetics
  • PLGA: Often exhibits a "burst release" followed by erosion-controlled release. The acidic microenvironment can degrade sensitive peptide payloads.

  • PDP-BE: Follows Fickian diffusion kinetics. The release is controlled by the density of the ether network and the swelling ratio, with zero acidic buildup.

Mechanism of Action: The "Janus" Effect

The 3,5-dipropoxy motif is frequently employed in Janus dendrimers or amphiphilic block copolymers. The propyl groups act as a steric shield, preventing the aromatic rings from stacking too tightly (which would precipitate the polymer), while maintaining enough hydrophobicity to drive self-assembly in water.

G cluster_0 Monomer Precursor cluster_1 Polymer Architecture cluster_2 Drug Interaction M1 3,5-Dihydroxybenzyl Alcohol Inter 3,5-Dipropoxybenzyl Intermediate M1->Inter Williamson Ether Synthesis (K2CO3) M2 Propyl Bromide (Alkylation Agent) M2->Inter Poly Poly(benzyl ether) Backbone Inter->Poly Self-Condensation (Lewis Acid Cat.) Micelle Supramolecular Micelle Core Poly->Micelle Self-Assembly in Water Drug Aromatic Drug (e.g., Paclitaxel) Drug->Micelle Pi-Pi Stacking & Hydrophobic Effect

Figure 1: Synthesis and assembly pathway of 3,5-dipropoxyphenol-derived polymers. The propyl alkylation is the critical step determining hydrophobicity.

Experimental Protocol: Synthesis & Encapsulation

Objective: Synthesize a generation-2 (G2) 3,5-dipropoxybenzyl dendron and encapsulate a model dye (Nile Red) to quantify loading capacity.

Phase 1: Monomer Functionalization
  • Reagents: Dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in acetone. Add Potassium Carbonate (

    
    , 3.0 eq) and 18-crown-6 (catalytic).
    
  • Alkylation: Add 1-Bromopropane (2.5 eq) dropwise under

    
     atmosphere.
    
  • Reflux: Heat to 60°C for 24 hours.

  • Workup: Filter salts, evaporate solvent, and extract with DCM/Water.

  • Validation:

    
     NMR should show disappearance of phenolic -OH and appearance of propyl triplets at 
    
    
    
    0.9, 1.7, and 3.9 ppm.
Phase 2: Polymerization/Dendron Growth

Note: This utilizes the "Fréchet-type" convergent synthesis approach.

  • Activation: Convert the benzyl alcohol to benzyl bromide using

    
    .
    
  • Coupling: React the bromide (2.0 eq) with a 3,5-dihydroxybenzyl alcohol core (1.0 eq) to build Generation 1. Repeat for Generation 2.

  • PEGylation: Couple the focal point of the G2 dendron to PEG-amine to create the amphiphile.

Phase 3: Drug Encapsulation (Nanoprecipitation Method)
  • Dissolution: Dissolve 10 mg of Polymer and 1 mg of Paclitaxel in 1 mL THF.

  • Precipitation: Add mixture dropwise into 10 mL stirring deionized water.

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) against water for 24h to remove organic solvent and free drug.

  • Quantification: Lyophilize and redissolve in acetonitrile. Analyze via HPLC (C18 column, 227 nm detection).

Performance Data: Stability Comparison

The following diagram illustrates the degradation profiles of the 3,5-dipropoxy polymer versus standard PLGA under physiological conditions (PBS, pH 7.4, 37°C).

G Start Day 0 (Initial State) Day7 Day 7 (Early Phase) Start->Day7 PLGA_Start PLGA Micelle Intact Start->PLGA_Start DPP_Start 3,5-DPP Micelle Intact Start->DPP_Start Day30 Day 30 (Late Phase) Day7->Day30 PLGA_Mid Bulk Erosion Acid Release Day7->PLGA_Mid Hydrolysis DPP_Mid Stable Ether Bond Swelling Only Day7->DPP_Mid No Hydrolysis PLGA_End Structural Collapse Burst Release Day30->PLGA_End pH Drop < 5.0 DPP_End Intact Carrier Diffusion Release Day30->DPP_End pH Stable 7.4

Figure 2: Degradation logic flow. Note the hydrolytic stability of the 3,5-DPP system compared to the acidic breakdown of PLGA.

References

  • Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture.[1] A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society. Link

  • Percec, V., et al. (2004). Self-assembly of Janus dendrimers into uniform dendrimersomes and other complex architectures. Science. Link

  • Tomalia, D. A., et al. (2012). Dendrimers as Multi-Purpose Nanodevices for Oncology Drug Delivery and Diagnostic Imaging. Biochemical Society Transactions. Link

  • Grinstaff, M. W. (2002). Biodegradable dendrimers.[1] Chemistry – A European Journal. Link

  • Svenson, S. (2015). Dendrimers as tunable vectors of drug delivery systems and biomedical and ocular applications.[2] International Journal of Nanomedicine. Link

(Note: While specific "3,5-dipropoxyphenol" trade products are rare, the chemistry described above is based on the foundational work of Fréchet and Percec using 3,5-dialkoxybenzyl building blocks.)

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 3,5-Dipropoxyphenol Derivatives as Tyrosinase Inhibitors

In the relentless pursuit of novel therapeutics and cosmeceuticals, the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, remains a focal point for researchers targeting hyperpigmentation and related skin d...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics and cosmeceuticals, the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, remains a focal point for researchers targeting hyperpigmentation and related skin disorders. This guide provides an in-depth, comparative molecular docking study of novel 3,5-dipropoxyphenol derivatives against the well-characterized mushroom tyrosinase (PDB ID: 2Y9X). We will objectively compare their predicted binding affinities and interaction patterns with established tyrosinase inhibitors, kojic acid and gallic acid, providing a robust, data-driven framework for lead compound identification. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug design and dermatology.

Introduction: The Rationale for Targeting Tyrosinase with Novel Phenolic Compounds

Tyrosinase, a copper-containing metalloenzyme, catalyzes the initial and rate-limiting steps of melanogenesis.[1] Its overactivity can lead to excessive melanin production, resulting in various dermatological conditions. Consequently, the development of potent and safe tyrosinase inhibitors is of significant interest. Phenolic compounds, known for their antioxidant and enzyme-inhibitory properties, represent a promising class of molecules for this purpose. The 3,5-dipropoxyphenol scaffold, with its ether linkages, offers unique steric and electronic properties that could lead to enhanced binding affinity and selectivity for the tyrosinase active site.

This study aims to computationally evaluate the potential of three novel 3,5-dipropoxyphenol derivatives as tyrosinase inhibitors. By comparing their docking performance against the known inhibitors, kojic acid and gallic acid, we can elucidate key structure-activity relationships and provide a rationale for their future synthesis and in vitro testing.

Methodology: A Validated Workflow for Predictive Docking

Our comparative docking study employs a rigorous and validated workflow, ensuring the scientific integrity of the generated data. The entire process, from protein preparation to results analysis, is designed to be a self-validating system, minimizing computational artifacts and enhancing the predictive power of the simulations.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 2Y9X) d1 Molecular Docking (AutoDock Vina) p1->d1 l1 Ligand Preparation (Derivatives & Comparators) l1->d1 v1 Redocking Validation (RMSD < 2Å) d1->v1 Validation r1 Binding Affinity Analysis d1->r1 i1 Interaction Pattern Visualization r1->i1

Caption: Overall workflow for the comparative docking study.

Step-by-Step Experimental Protocols

2.2.1. Target Protein Preparation

  • Retrieval: The three-dimensional crystal structure of mushroom tyrosinase was obtained from the Protein Data Bank (PDB ID: 2Y9X).[2]

  • Cleaning: All non-essential water molecules, co-crystallized ligands (tropolone), and any other heteroatoms were removed from the PDB file. This ensures that the docking simulation is not influenced by molecules not relevant to the intended binding interaction.

  • Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned. This step is crucial for accurately calculating the electrostatic interactions between the protein and the ligands.[3]

  • File Conversion: The prepared protein structure was saved in the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and charges.[3]

2.2.2. Ligand Preparation

  • Structure Generation: The 3D structures of the three 3,5-dipropoxyphenol derivatives (Derivative A: 3,5-dipropoxyphenol, Derivative B: (E)-2-(1,3-diphenylallyl)-3,5-dipropoxyphenol, Derivative C: 3-(3,5-dipropoxyphenoxy)phenol) and the comparator compounds (kojic acid and gallic acid) were generated using appropriate chemical drawing software.

  • Energy Minimization: The energy of each ligand structure was minimized to obtain a stable, low-energy conformation.

  • Torsional Degrees of Freedom: The rotatable bonds within each ligand were defined to allow for conformational flexibility during the docking process.

  • File Conversion: The prepared ligand structures were also saved in the PDBQT file format.[4]

2.2.3. Molecular Docking Simulation

  • Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for all simulations.[4]

  • Grid Box Definition: A grid box was defined to encompass the active site of tyrosinase. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB file to ensure the search space was focused on the relevant binding pocket. The grid box was set to 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the active site copper ions.

  • Docking Parameters: The Lamarckian Genetic Algorithm was used as the search algorithm. The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 8 to ensure a thorough exploration of the conformational space.

  • Execution: The docking simulations were performed for each of the five ligands against the prepared tyrosinase structure.

2.2.4. Docking Validation

To ensure the reliability of the docking protocol, a re-docking validation was performed. The co-crystallized ligand (tropolone) was extracted from the original 2Y9X PDB file and then docked back into the active site of the prepared protein. The root-mean-square deviation (RMSD) between the predicted binding pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[5]

Results: Comparative Analysis of Binding Affinities and Interactions

The docking simulations yielded valuable insights into the potential of the 3,5-dipropoxyphenol derivatives as tyrosinase inhibitors. The binding affinities (in kcal/mol) and the key interacting residues for each compound are summarized in the table below. Lower binding energy indicates a more favorable and stable interaction.

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Derivative A -7.8HIS61, HIS85, HIS263, VAL283
Derivative B -9.2HIS259, HIS263, PHE264, SER282, VAL283
Derivative C -8.5HIS61, HIS259, HIS263, VAL283
Kojic Acid (Comparator) -6.5HIS61, HIS259, HIS263, Copper Ions
Gallic Acid (Comparator) -6.2HIS85, HIS263, SER282

Discussion: Interpreting the Computational Data

The results of our comparative docking study suggest that the 3,5-dipropoxyphenol derivatives have a higher predicted binding affinity for tyrosinase than the established inhibitors, kojic acid and gallic acid. This enhanced affinity can be attributed to the specific structural features of the derivatives.

The Significance of the Dipropoxy Groups

The two propoxy groups in the derivatives appear to play a crucial role in establishing favorable hydrophobic interactions with a pocket of nonpolar residues within the tyrosinase active site, including VAL283. These interactions are likely responsible for the significantly lower binding energies observed for the derivatives compared to the smaller comparator compounds.

Interaction with Key Active Site Residues

All the docked compounds, including the derivatives and comparators, showed interactions with key histidine residues (HIS61, HIS85, HIS259, HIS263) that are known to coordinate the two copper ions at the heart of the tyrosinase active site. The ability of these compounds to interact with these critical residues suggests a competitive mode of inhibition, where they may prevent the natural substrate, L-tyrosine, from binding.

Structure-Activity Relationship Diagram

G cluster_ligand Ligand Features cluster_interaction Binding Interactions cluster_outcome Predicted Outcome l1 3,5-Dipropoxy Scaffold i1 Hydrophobic Interactions (e.g., VAL283) l1->i1 l2 Phenolic Hydroxyl i2 Hydrogen Bonding (e.g., SER282) l2->i2 i4 Coordination with Copper Ions l2->i4 l3 Additional Aromatic Rings (Derivatives B & C) i3 Pi-Stacking (e.g., PHE264) l3->i3 o1 Lower Binding Energy (Higher Affinity) i1->o1 i2->o1 i3->o1 o2 Competitive Inhibition i4->o2 o1->o2

Caption: Logical relationship between ligand features and predicted inhibitory activity.

Derivative B, with its extended diphenylallyl group, exhibited the lowest binding energy, suggesting that the additional aromatic rings engage in favorable pi-pi stacking interactions with residues such as PHE264, further stabilizing the ligand-protein complex.

Conclusion: Promising Candidates for Further Investigation

This in silico comparative study has identified three novel 3,5-dipropoxyphenol derivatives as promising candidates for tyrosinase inhibition. The computational data strongly suggests that these derivatives possess superior binding affinities to the tyrosinase active site compared to the well-known inhibitors kojic acid and gallic acid. The key to their enhanced performance appears to be the hydrophobic interactions facilitated by the dipropoxy groups and, in the case of the larger derivatives, additional aromatic interactions.

These findings provide a solid foundation for the synthesis and in vitro enzymatic assays of these compounds to validate their tyrosinase inhibitory activity. Further optimization of this scaffold could lead to the development of highly potent and selective tyrosinase inhibitors for therapeutic and cosmetic applications.

References

  • CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents.
  • Synthesis of 3-(3,5-dimethoxyphenoxy)phenol. - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. Available at: [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol - MDPI. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]

  • Structural characterization of tyrosinases and an update on human enzymes - iris.unina.it. Available at: [Link]

  • Preparing the protein and ligand for docking - ScotChem. Available at: [Link]

  • How to prepare the ligands for Autodock Vina? - ResearchGate. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. Available at: [Link]

  • 2Y9X: Crystal structure of PPO3, a tyrosinase from Agaricus bisporus, in deoxy-form that contains additional unknown lectin-like subunit, with inhibitor tropolone - RCSB PDB. Available at: [Link]

  • Histidine residues at the copper-binding site in human tyrosinase are essential for its catalytic activities - PMC - NIH. Available at: [Link]

  • The binding mode of compound of 4i within mushroom tyrosinase (PDB ID:...) - ResearchGate. Available at: [Link]

  • Why does Autodock Vina does not dock within grid box? - ResearchGate. Available at: [Link]

  • Tyrosinase - Wikipedia. Available at: [Link]

  • Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1 - Chula Digital Collections. Available at: [Link]

  • Active sites of tyrosinase. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Identification of Active Site Residues Involved in Metal Cofactor Binding and Stereospecific Substrate Recognition in Mammalian Tyrosinase. Implications to the Catalytic Cycle | Biochemistry - ACS Publications. Available at: [Link]

  • A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives - IJSDR. Available at: [Link]

  • (A) Crystal structure of tyrosinase (PDB ID: 2Y9X²). The catalytic... - ResearchGate. Available at: [Link]

  • Annotations: 2Y9X - RCSB PDB. Available at: [Link]

  • Generating grid box for Docking using Vina - YouTube. Available at: [Link]

  • Synthesis of 3,5-Dipropoxyphenol - PrepChem.com. Available at: [Link]

  • Kojic acid - PubChem. Available at: [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. Available at: [Link]

Sources

Validation

Strategic Purity Validation of 3,5-Dipropoxyphenol: A Comparative Analysis of Elemental Analysis vs. Chromatographic Techniques

(3,5-Dipropoxyphenol) Executive Summary: The Case for Elemental Analysis In the synthesis of resorcinol derivatives like 3,5-Dipropoxyphenol —a critical scaffold for cannabinoid analogs (e.g., varins) and liquid crystal...

Author: BenchChem Technical Support Team. Date: February 2026


 (3,5-Dipropoxyphenol)

Executive Summary: The Case for Elemental Analysis

In the synthesis of resorcinol derivatives like 3,5-Dipropoxyphenol —a critical scaffold for cannabinoid analogs (e.g., varins) and liquid crystal mesogens—researchers often rely heavily on HPLC and NMR. While these spectroscopic methods are indispensable for structural identification, they frequently fail to detect "invisible" impurities such as inorganic salts, trapped water, or silica gel fines.

Elemental Analysis (EA) , specifically CHN combustion analysis, remains the gold standard for establishing bulk homogeneity . Unlike chromatography, which analyzes only what elutes and absorbs light, EA provides a holistic mass-balance check. For a compound like 3,5-Dipropoxyphenol, which contains a hygroscopic phenolic hydroxyl group, EA is the only method that definitively proves the sample is free of non-combustible contaminants and solvation shells.

This guide details the validation of 3,5-Dipropoxyphenol purity, contrasting EA with HPLC/NMR, and provides a self-validating protocol for achieving publication-quality results (


).

Technical Profile & Theoretical Calculation

Before initiating analysis, the theoretical composition must be established. 3,5-Dipropoxyphenol consists of a benzene ring substituted with one hydroxyl group and two propoxy chains.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 210.27 g/mol

  • Physical State: Low-melting solid or viscous oil (dependent on purity and polymorph).

  • Key Risk: The phenolic -OH is a hydrogen bond donor/acceptor, making the molecule prone to trapping atmospheric moisture or synthesis solvents (e.g., ethanol, ethyl acetate).

Theoretical Elemental Composition

Calculated using IUPAC atomic weights (C: 12.011, H: 1.008, O: 15.999):

ElementCountTotal Mass ( g/mol )Theoretical % Acceptance Range (

)
Carbon (C) 12144.1368.54% 68.14% – 68.94%
Hydrogen (H) 1818.148.63% 8.23% – 9.03%
Oxygen (O) 348.0022.83% Calculated by difference

Comparative Analysis: EA vs. HPLC vs. NMR

To understand why EA is required despite having clean NMR spectra, we must compare the detection principles.

Table 1: Purity Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV/Vis 1H-NMR
Primary Detection Bulk elemental mass ratios (C, H, N).UV-absorbing chromophores.Proton environments.
Inorganic Salts Detected (Lowers %C/%H values).Invisible (Elutes in void or doesn't absorb).Invisible (No protons).
Water/Solvent Detected (Shifts %C down, %H variable).Invisible/Interfering (Solvent front).Detected (Distinct peaks, but quantification requires qNMR).
Isomer Specificity Low (Isomers have identical EA).High (Separates isomers).High (Distinct shifts).[1]
Sample Recovery Destructive (Combustion).Non-destructive (if Prep-HPLC).Non-destructive.
Blind Spots Cannot identify what the impurity is.Non-chromophoric organic impurities.Paramagnetic impurities; overlapping signals.
Verdict Validation Tool: Proves "Dry & Salt-Free."Purity Tool: Proves "Organic Purity."Structure Tool: Proves "Identity."

Critical Insight: A sample of 3,5-Dipropoxyphenol can show >99% purity on HPLC (254 nm) yet fail EA. Why? Because HPLC ignores the 5% mass weight of Potassium Carbonate (


) carried over from the alkylation step. EA detects this immediately as a depression in Carbon content.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the sample submitted for EA is truly representative of the synthesized bulk material.

Phase 1: Sample Preparation (The "Drying" Step)

Context: The propoxy chains provide lipophilicity, but the phenol group is hygroscopic. Standard rotary evaporation is insufficient for EA.

  • Recrystallization/Filtration: Ensure the product is passed through a silica plug or recrystallized (e.g., from Hexane/EtOAc) to remove bulk salts.

  • High-Vacuum Drying:

    • Place 50–100 mg of sample in a tared vial.

    • Dry under high vacuum (<1 mbar) at 40°C for 12–24 hours. Note: Do not exceed 50°C if the product is an oil/low-melting solid to avoid sublimation.

    • Validation: Weigh the sample, dry for 2 more hours, and weigh again. If mass changes by >0.1 mg, continue drying.

Phase 2: Instrument Calibration (System Suitability)

Before running the unknown, the system must be validated.

  • Blank Run: Run an empty tin capsule to establish the baseline (blank).

  • K-Factor Determination: Run a standard (e.g., Acetanilide or Sulfanilamide ) with a known theoretical composition.

    • Requirement: The standard must read within ±0.15% of theoretical values.

Phase 3: Combustion Analysis
  • Weighing: Accurately weigh 2.0 – 3.0 mg of 3,5-Dipropoxyphenol into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: If the substance is a viscous liquid, use a liquid sealing press to cold-weld the capsule.

  • Combustion: Flash combustion at ~975°C with Oxygen injection.

  • Reduction: Gases pass over Copper at 600°C to reduce

    
     to 
    
    
    
    (though N is expected to be 0% here).
  • Detection: TCD (Thermal Conductivity Detector) measures

    
    , 
    
    
    
    , and
    
    
    .

Data Analysis & Interpretation Logic

The following diagram illustrates the decision-making process when interpreting EA results for 3,5-Dipropoxyphenol.

EA_Logic_Flow Start Obtain EA Results (C, H %) Check_C Check Carbon (C) Theoretical: 68.54% Start->Check_C Pass Within ±0.4%? (68.14 - 68.94%) Check_C->Pass Success PASS: Bulk Purity Confirmed Publishable Data Pass->Success Yes Fail_Low FAIL: Carbon too Low (< 68.1%) Pass->Fail_Low No (Low) Fail_High FAIL: Carbon too High (> 69.0%) Pass->Fail_High No (High) Cause_Solvent Cause: Trapped Solvent/Water (Non-combustible or O-rich) Fail_Low->Cause_Solvent Cause_Inorganic Cause: Inorganic Salts (Silica, K2CO3) Fail_Low->Cause_Inorganic Cause_Impurity Cause: Side Product (e.g., Mono-propoxy phenol) Fail_High->Cause_Impurity Action_Dry Action: High Vac Dry (24h @ 45°C) Cause_Solvent->Action_Dry Action_Filter Action: Filter/Recrystallize (Remove Salts) Cause_Inorganic->Action_Filter Cause_Impurity->Action_Filter

Figure 1: Decision logic for interpreting Elemental Analysis deviations. Green paths indicate success; red paths indicate contamination requiring remediation.

Troubleshooting "Failed" Results
  • Low Carbon / High Hydrogen: Often indicates trapped water or ethanol.

    • Calculation: If C is 66.5% instead of 68.5%, calculate if adding 0.5 mol of

      
       to the formula matches the data. If yes, the sample is wet.
      
  • Low Carbon / Low Hydrogen: Indicates non-combustible inorganic contamination (Silica, Sodium Sulfate, Potassium Carbonate).

    • Remedy: Dissolve in DCM, filter through a 0.2 µm PTFE membrane, and re-dry.

  • High Carbon: Indicates contamination with a higher-carbon impurity (e.g., starting material if it was less oxygenated, or incomplete combustion of a very stable crystal).

Synthesis & Validation Workflow

To visualize where EA fits into the broader production of 3,5-Dipropoxyphenol, refer to the workflow below.

Synthesis_Workflow Reactants Phloroglucinol + Propyl Bromide Synthesis Alkylation (K2CO3, DMF, Heat) Reactants->Synthesis Workup Aq. Workup & Extraction Synthesis->Workup Crude Crude Mixture (Mono/Di/Tri-propoxy) Workup->Crude Purification Column Chromatography (Sep. Isomers) Crude->Purification Check_HPLC HPLC Check (>98% Area?) Purification->Check_HPLC Check_HPLC->Purification No Drying High Vac Drying (Remove Solvents) Check_HPLC->Drying Yes EA_Step Elemental Analysis (The Final Gate) Drying->EA_Step EA_Step->Drying Fail (Solvent) Publish Release Lot / Publish Data EA_Step->Publish Pass

Figure 2: The integration of Elemental Analysis as the final quality gate (The "Final Gate") in the synthesis workflow.

References

  • 
     standard for elemental analysis.
    
  • Holzgrabe, U. "Elemental analysis: an important purity control but prone to manipulations." Inorganic Chemistry Frontiers, 2022. [Link]. Discusses the necessity of EA for detecting inorganic impurities.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14665583, 3,5-Dipropylphenol (Analog Reference)." PubChem. [Link].[2] Source for physical property comparisons of resorcinol homologs.

  • Skoog, D. A., et al. "Principles of Instrumental Analysis." Cengage Learning, 7th Edition. Authoritative text on the mechanics of Combustion Analysis (CHN).

Sources

Comparative

A Senior Application Scientist's Guide to Assessing and Improving the Reproducibility of Biological Assays Involving 3,5-Dipropoxyphenol

Introduction: The Challenge of Reproducibility with Novel Phenolic Compounds Phenolic compounds are notorious for generating false positives in bioassays, often due to their ability to form aggregates, chelate metals, or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibility with Novel Phenolic Compounds

Phenolic compounds are notorious for generating false positives in bioassays, often due to their ability to form aggregates, chelate metals, or undergo redox cycling.[1][2] Therefore, a robust assay protocol for a compound like 3,5-Dipropoxyphenol must be designed not just to measure a biological effect, but to do so in a way that is self-validating and accounts for these potential artifacts. This guide provides researchers, scientists, and drug development professionals with a framework for developing, comparing, and troubleshooting such assays to ensure the generation of high-quality, reproducible data.

Part 1: A Representative Protocol - The DPPH Antioxidant Capacity Assay

To illustrate the principles of robust assay design, we will use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a common spectrophotometric method for determining antioxidant activity.[4][5] The workflow is designed to minimize variability and includes critical quality control checks.

Experimental Workflow: DPPH Assay

The causality behind this workflow is sequential and designed to ensure consistency. The preparation of the test compound is followed by its serial dilution to establish a dose-response curve. The addition of the DPPH reagent initiates the reaction, which is then allowed to proceed in a controlled incubation environment. Finally, the absorbance is measured to determine the extent of the reaction.

DPPH_Assay_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis A 1. Prepare 10 mM Stock of 3,5-Dipropoxyphenol in DMSO B 2. Perform 1:2 Serial Dilution in 96-well plate (100 µL/well) A->B D 4. Add 100 µL DPPH Solution to each well B->D C 3. Prepare 100 µM DPPH Working Solution in Ethanol E 5. Incubate for 30 min at Room Temperature (in dark) D->E F 6. Measure Absorbance at 517 nm E->F G 7. Calculate % Inhibition and determine IC50 F->G

Caption: DPPH antioxidant assay workflow.

Detailed Step-by-Step Methodology
  • Compound Preparation:

    • Action: Prepare a 10 mM stock solution of 3,5-Dipropoxyphenol in 100% Dimethyl Sulfoxide (DMSO).

    • Rationale: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal solvent concentration in the final assay, reducing potential solvent-induced artifacts.

  • Serial Dilution:

    • Action: In a 96-well clear, flat-bottom plate, perform a 1:2 serial dilution of the stock solution in an appropriate buffer (e.g., Tris-HCl, pH 7.4) to achieve a range of concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Trolox or Ascorbic Acid).

    • Rationale: A dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50) and to ensure the observed effect is not due to non-specific activity at high concentrations.

  • Reagent Preparation:

    • Action: Prepare a 100 µM working solution of DPPH in ethanol. This solution should be freshly made and protected from light.

    • Rationale: DPPH is light-sensitive and can degrade over time. Fresh preparation ensures the starting absorbance is consistent, which is critical for reproducibility.

  • Reaction Initiation:

    • Action: Add an equal volume of the DPPH working solution to each well of the 96-well plate containing the compound dilutions.

    • Rationale: The addition of DPPH starts the antioxidant reaction. Using a multichannel pipette or an automated liquid handler ensures the reaction starts at approximately the same time for all wells, which is crucial for kinetic assays.

  • Incubation:

    • Action: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Rationale: This allows the reaction to reach a stable endpoint. The dark condition prevents the light-induced degradation of DPPH.

  • Data Acquisition:

    • Action: Measure the absorbance at 517 nm using a microplate reader.

    • Rationale: The reduction of DPPH by an antioxidant leads to a decrease in absorbance at this wavelength.

  • Data Analysis:

    • Action: Calculate the percentage of DPPH scavenging activity for each concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Rationale: The IC50 provides a quantitative measure of the compound's antioxidant potency, which is a key parameter for comparison and reproducibility.

Part 2: Comparative Analysis and Ensuring Scientific Integrity

No single assay can fully capture the antioxidant profile of a compound.[6] Therefore, it is crucial to compare the results from the DPPH assay with those from an orthogonal method, such as the Ferric Reducing Antioxidant Power (FRAP) assay.[5][7] The FRAP assay operates via a different chemical mechanism (single electron transfer) compared to the mixed-mode mechanism of the DPPH assay.[5]

Comparison of Antioxidant Assays
ParameterDPPH AssayFRAP AssayRationale for Comparison
Mechanism Mixed HAT/SETSingle Electron Transfer (SET)Different mechanisms provide a more complete picture of antioxidant potential.
Endpoint Colorimetric (517 nm)Colorimetric (593 nm)Different endpoints reduce the likelihood of compound-specific interference.
Typical IC50 µM rangeµM rangeAllows for a direct comparison of potency between the two assays.
Pros Simple, rapid, and widely used.[4]Stable reagent, applicable to a wide range of samples.Highlights the strengths and weaknesses of each method.
Cons Can be affected by compounds that absorb at 517 nm.Does not detect all types of antioxidants (e.g., thiols).Underscores the importance of using multiple assays to avoid misleading results.
Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of your results, every assay should be validated according to established guidelines.[8][9][10] Key validation parameters include accuracy, precision, selectivity, and reproducibility.[10][11]

  • Accuracy: How close the measured value is to the true value. This can be assessed by spiking a known amount of a reference standard into the matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.[12]

  • Reproducibility: The precision between different laboratories.[13] This is the ultimate test of an assay's robustness.

Part 3: Factors Influencing Reproducibility and Best Practices

The reproducibility of any biological assay is influenced by a multitude of factors that can be broadly categorized as pre-analytical, analytical, and post-analytical.[13] A failure to control any of these can lead to significant variability.

Key Factors Affecting Assay Reproducibility

This diagram illustrates the interconnected nature of factors that can impact the final reproducibility of an assay. Addressing variables in each category is essential for robust and reliable results.

Reproducibility_Factors cluster_pre cluster_ana cluster_post Repro Assay Reproducibility Pre Pre-Analytical Variables Pre->Repro Sol Compound Solubility & Stability Pre->Sol Mat Biological Matrix Effects Pre->Mat Pip Pipetting Accuracy Pre->Pip Ana Analytical Variables Ana->Repro Rea Reagent Quality & Lot-to-Lot Variability Ana->Rea Inc Incubation Time & Temperature Ana->Inc Ins Instrument Performance Ana->Ins Post Post-Analytical Variables Post->Repro Dat Data Processing & Normalization Post->Dat Fit Curve Fitting Model Post->Fit Out Outlier Identification Post->Out

Caption: Factors influencing biological assay reproducibility.

Best Practices for Enhancing Reproducibility
  • Thorough Compound Characterization: Before starting any assay, ensure the purity and stability of 3,5-Dipropoxyphenol. Use authenticated biomaterials where applicable.[14]

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all protocols. This includes reagent preparation, instrument calibration, and data analysis.

  • Phase-Appropriate Validation: The rigor of assay validation should match the stage of drug development.[15] A qualified assay may be sufficient for early-phase studies, but a fully validated assay is required for pivotal trials.[15]

  • Use of Reference Standards: Always include a reference standard in your assays. This helps to control for variability in reagents and experimental conditions.

  • Orthogonal Methods: As demonstrated, use at least two different assay formats with distinct mechanisms to confirm biological activity and rule out artifacts.[16]

  • Transparent Reporting: When publishing results, provide a thorough description of the methods, including all key experimental parameters, to allow for independent replication.[14] The publication of negative data is also valuable to the scientific community.[14]

Conclusion

Assessing the reproducibility of biological assays involving novel compounds like 3,5-Dipropoxyphenol requires a multifaceted approach. By understanding the inherent challenges posed by phenolic compounds, implementing robust, self-validating protocols, and utilizing orthogonal methods for confirmation, researchers can significantly enhance the reliability and trustworthiness of their data. Adherence to best practices in assay development, validation, and reporting is not merely a matter of regulatory compliance; it is a fundamental prerequisite for sound scientific discovery and the successful development of new therapeutics.

References

  • PubChem. (n.d.). 3,5-Dimethoxyphenol. Retrieved from [Link]

  • BioPharm International. (2019). Essentials in Bioassay Development. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]

  • Iqbal, M. J., & Khan, M. A. (2022). Analytical Methods Used in Determining Antioxidant Activity: A Review. Molecules, 27(19), 6393. Retrieved from [Link]

  • BioProcess International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]

  • Molecules. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Retrieved from [Link]

  • MDPI. (2023). Dietary Polyphenols (Flavonoids) Derived from Plants for Use in Therapeutic Health: Antioxidant Performance, ROS, Molecular Mechanisms, and Bioavailability Limitations. Retrieved from [Link]

  • MDPI. (2024). Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends. Retrieved from [Link]

  • MDPI. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Different techniques used to measure antioxidant activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Journal of Bacteriology. (1972). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Comparison of antioxidant capacity assays with chemometric methods. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2016). Bioavailability of phenolic compounds: a major challenge for drug development? Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. Retrieved from [Link]

  • MarinBio. (2023). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • MDPI. (2024). Biotechnological Transformation of Tropical Bee Pollen Through Enzymatic and Bacterial Processes: Impact on Composition and Antioxidant Activity. Retrieved from [Link]

  • MDPI. (2019). Microfluidics as a Novel Tool for Biological and Toxicological Assays in Drug Discovery Processes: Focus on Microchip Electrophoresis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biological Assay Development. Retrieved from [Link]

  • Bioanalysis Zone. (2013). FDA releases draft of bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3,5-Dipropoxyphenol

[1][2] Executive Summary & Immediate Directives 3,5-Dipropoxyphenol (CAS: 70353-83-8) is a lipophilic resorcinol derivative.[1][2][3] Unlike simple phenol, the propoxy chains at positions 3 and 5 significantly increase i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directives

3,5-Dipropoxyphenol (CAS: 70353-83-8) is a lipophilic resorcinol derivative.[1][2][3] Unlike simple phenol, the propoxy chains at positions 3 and 5 significantly increase its solubility in lipids, enhancing its ability to penetrate the stratum corneum. This results in a higher risk of systemic toxicity upon dermal contact compared to hydrophilic phenols.

Critical Disposal Rule: Do NOT dispose of via sink, drain, or trash. All material, including trace residues and contaminated debris, must be segregated into Non-Halogenated Organic Hazardous Waste streams.

Hazard Identification & Mechanistic Insight

To handle this compound safely, one must understand the causality of its toxicity.

The Lipophilic Threat

Phenols generally denature proteins (causing chemical burns). However, the 3,5-dipropoxy substitution alters the partition coefficient (LogP).[1]

  • Mechanism: The hydrophobic propoxy tails facilitate rapid transport across the lipid bilayer of cell membranes.

  • Result: While a standard phenol burn is immediately painful, lipophilic phenols may produce a local anesthetic effect while absorbing systemically, potentially leading to delayed central nervous system (CNS) toxicity or methemoglobinemia without immediate warning pain.

Quantitative Hazard Data
PropertyValue/DescriptionImplication
Physical State Solid (low melting point) or Viscous LiquidMay adhere to gloves/surfaces easily.[1][2][3]
Toxicity Class Toxic (Acute), CorrosiveRequires specific PPE (See Section 3).[1][2][3]
Incompatibility Strong Oxidizers (e.g., Nitric Acid)Explosion Risk: Nitration of the phenol ring is exothermic.[1][2][3]
RCRA Status Characteristic Waste (Toxic/Corrosive)Must be manifested as Hazardous Waste.[1][2][3]

Pre-Disposal & Handling Protocol

Personal Protective Equipment (PPE) Hierarchy

Standard nitrile gloves offer limited protection against phenolic compounds due to permeation.

  • Primary Barrier: Double-gloved Nitrile (minimum requirement for small scale).

  • Spill Cleanup: Butyl Rubber or "Silver Shield" laminate gloves are required.

  • Skin Decontamination: Polyethylene Glycol 300 or 400 (PEG-300/400) must be available. Water alone is inefficient at removing lipophilic phenols.

Waste Segregation[1][4][5]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Corrosive."[1]

  • Segregation: Keep separate from oxidizing acids (Nitric, Perchloric) to prevent violent nitration reactions.[4]

Disposal Workflow

The following decision tree illustrates the operational logic for disposing of 3,5-Dipropoxyphenol in various states.

DisposalWorkflow Start Waste Generation Source State Determine Physical State Start->State Solid Solid Waste (Debris, Gloves, Wipes) State->Solid Liquid Liquid Waste (Mother Liquor, Solvents) State->Liquid Pure Pure Substance (Expired/Excess Stock) State->Pure Bag Double Bag in 6-mil Polyethylene Solid->Bag Stream Segregate Stream Liquid->Stream LabPack Lab Pack Protocol (Keep in Original Vial) Pure->LabPack Final Transfer to EHS/TSDF for Incineration Bag->Final NonHal Non-Halogenated Organic Waste Stream->NonHal If dissolved in MeOH/EtOH/DMSO Hal Halogenated Organic Waste Stream->Hal If dissolved in DCM/Chloroform NonHal->Final Hal->Final LabPack->Final

Figure 1: Decision matrix for segregating 3,5-Dipropoxyphenol waste streams based on solvent compatibility and physical state.

Spill Management & Emergency Response

Spills of lipophilic phenols require a specific response loop that prioritizes skin protection over equipment salvage.

The "PEG" Protocol

Because 3,5-Dipropoxyphenol is lipophilic, water washing alone may spread the chemical over the skin rather than removing it.[1] PEG-300/400 acts as a solvent to solubilize the phenol and remove it from the skin.

SpillResponse Detect Spill Detected Assess Assess Volume (<50mL vs >50mL) Detect->Assess Small Small Spill (<50mL) Assess->Small Manageable Large Large Spill (>50mL) Assess->Large High Risk PPE Don PPE: Butyl Gloves + Goggles Small->PPE Evacuate Evacuate Lab Call EHS/Hazmat Large->Evacuate Absorb Absorb: Vermiculite or Pads PPE->Absorb Bag Double Bag Label as Hazardous Absorb->Bag Decon Decontaminate Surface (Soap/Water Wash) Bag->Decon

Figure 2: Emergency response loop. Note that spills >50mL or those involving heating require immediate evacuation due to inhalation risks.[4]

Regulatory & Documentation

To ensure "cradle-to-grave" tracking required by the EPA (USA) and similar global bodies:

  • Waste Codes: While 3,5-Dipropoxyphenol is not explicitly listed with a "U-code" (like Phenol U188), it must be classified by Characteristic :

    • D002: Corrosivity (if pH < 2 or > 12.5).

    • Toxic: Due to aquatic toxicity and oral toxicity profiles of alkyl phenols.

  • Manifesting: Ensure the waste manifest explicitly lists "3,5-Dipropoxyphenol" rather than generic "Organic Waste" to prevent downstream processing errors at the Treatment, Storage, and Disposal Facility (TSDF).

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. (Provides the authoritative basis for the PEG-300/400 decontamination protocol). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

  • University of California, Berkeley (EH&S). Phenol Fact Sheet & Spill Response. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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